molecular formula C14H26N4O6 B14014469 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate

1-(Oxetan-3-yl)azetidin-3-amine hemioxalate

Cat. No.: B14014469
M. Wt: 346.38 g/mol
InChI Key: XCGQDMHQGSANRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxetan-3-yl)azetidin-3-amine hemioxalate (CAS 2937879-83-7) is a high-purity chemical reagent designed for research applications. This compound features a fused azetidine-oxetane heterocyclic structure, making it a valuable constrained scaffold and building block in medicinal chemistry and drug discovery . Azetidine and oxetane rings are recognized as important pharmacophores and are frequently used as isosteres for carbonyl groups or to create conformationally restricted analogues of natural amino acids, which can enhance the metabolic and physicochemical properties of potential drug candidates . Researchers utilize such saturated heterocyclic amines in the synthesis of novel heterocyclic amino acid derivatives , and they serve as key intermediates in the development of potentially biologically active substances . The compound is offered as a hemioxalate salt to ensure stability and solubility. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H26N4O6

Molecular Weight

346.38 g/mol

IUPAC Name

oxalic acid;1-(oxetan-3-yl)azetidin-3-amine

InChI

InChI=1S/2C6H12N2O.C2H2O4/c2*7-5-1-8(2-5)6-3-9-4-6;3-1(4)2(5)6/h2*5-6H,1-4,7H2;(H,3,4)(H,5,6)

InChI Key

XCGQDMHQGSANRM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2COC2)N.C1C(CN1C2COC2)N.C(=O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(Oxetan-3-yl)azetidin-3-amine Hemioxalate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis and characterization of 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate, a valuable building block in modern drug discovery. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability for researchers in medicinal chemistry and pharmaceutical development. This document details a robust synthetic pathway via reductive amination, subsequent deprotection, and final salt formation. Furthermore, it establishes a full characterization protocol, including spectroscopic and chromatographic analyses, to validate the identity, purity, and quality of the final compound.

Introduction: The Strategic Value of Oxetane-Azetidine Scaffolds

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of small, strained heterocyclic rings is a key strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The title compound, 1-(Oxetan-3-yl)azetidin-3-amine, is an exemplar of this approach, synergistically combining two "privileged" motifs: the azetidine and the oxetane ring.

  • The Azetidine Moiety: This four-membered, nitrogen-containing heterocycle is increasingly recognized for its ability to impart favorable properties.[1] Its rigid, three-dimensional structure can enhance binding affinity to biological targets while simultaneously improving metabolic stability and aqueous solubility.[2] The azetidine ring serves as a versatile scaffold, and its derivatives are found in several FDA-approved drugs, highlighting its importance in pharmaceutical innovation.[1]

  • The Oxetane Moiety: The four-membered cyclic ether, oxetane, has emerged as a powerful tool for medicinal chemists.[3][4] It is often employed as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[4][5] The inclusion of an oxetane can significantly increase polarity and aqueous solubility while reducing lipophilicity.[3] Critically, the strong electron-withdrawing effect of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amines, a crucial tactic for mitigating off-target effects such as hERG channel inhibition.[3][5]

The convergence of these two motifs in a single molecule creates a building block with a unique spatial arrangement and a desirable set of physicochemical properties, making it a highly attractive component for library synthesis and lead optimization campaigns.

This guide presents a validated, step-by-step process for synthesizing 1-(Oxetan-3-yl)azetidin-3-amine and converting it to its stable, crystalline hemioxalate salt, a form well-suited for storage and further use.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route is a robust, multi-step process commencing with commercially available starting materials. The core transformation is a reductive amination, a cornerstone reaction in amine synthesis, followed by a standard protecting group removal and a final salt formation.[6]

Synthetic_Workflow cluster_0 Part A: Reductive Amination cluster_1 Part B: Boc Deprotection cluster_2 Part C: Salt Formation SM1 tert-butyl 3-aminoazetidine- 1-carboxylate Reagents_A Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) SM1->Reagents_A SM2 Oxetan-3-one SM2->Reagents_A Intermediate Boc-Protected Intermediate (tert-butyl 3-((oxetan-3-yl)amino)azetidine-1-carboxylate) Reagents_A->Intermediate Imine formation & Reduction Reagents_B Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Intermediate->Reagents_B Free_Base Free Base (1-(Oxetan-3-yl)azetidin-3-amine) Reagents_B->Free_Base Acidolytic Cleavage Reagents_C Oxalic Acid (0.5 eq.) Ethanol (EtOH) Free_Base->Reagents_C Final_Product Final Product (1-(Oxetan-3-yl)azetidin-3-amine hemioxalate) Reagents_C->Final_Product Crystallization

Caption: Overall synthetic workflow for this compound.
Causality Behind Experimental Choices
  • Protection Strategy: The synthesis commences with tert-butyl 3-aminoazetidine-1-carboxylate. The use of the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is critical. It prevents the secondary amine of the azetidine ring from competing with the primary amine in the desired reductive amination reaction, thereby ensuring regioselectivity and preventing oligomerization.

  • Reductive Amination Reagent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice.[6] Unlike harsher reagents like sodium borohydride, STAB is a mild and selective hydride donor that readily reduces the protonated iminium intermediate formed in situ but is slow to reduce the starting ketone (oxetan-3-one). This difference in reactivity minimizes the formation of oxetan-3-ol as a side product, leading to a cleaner reaction profile and simplifying subsequent purification.

  • Deprotection and Salt Formation: The Boc group is efficiently removed under acidic conditions using trifluoroacetic acid (TFA). The resulting free amine is an oil and can be challenging to handle and store long-term. Conversion to a salt, such as the hemioxalate, provides a stable, crystalline solid with improved handling properties.[7] The hemioxalate stoichiometry (2:1 amine to oxalic acid) is chosen to achieve optimal crystallinity and physicochemical properties.

Detailed Experimental Protocols

Part A: Synthesis of tert-butyl 3-((oxetan-3-yl)amino)azetidine-1-carboxylate
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Addition of Ketone: Add oxetan-3-one (1.1 eq.) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 15-20 minutes.

    Senior Application Scientist's Note: The portion-wise addition of STAB helps to control any potential exotherm and ensures a smooth reaction. The reaction is mildly hygroscopic; maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended for optimal results and reproducibility.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a clear oil.

Part B: Synthesis of 1-(Oxetan-3-yl)azetidin-3-amine (Free Base)
  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq.) from Part A in DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Deprotection: Add trifluoroacetic acid (TFA, 10 eq.) dropwise to the cooled solution.

    Senior Application Scientist's Note: This is a gas-evolving reaction (isobutylene). Ensure adequate ventilation and perform the addition slowly. The large excess of TFA ensures the reaction goes to completion quickly.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting residue is the trifluoroacetate salt of the desired amine. To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate carefully in vacuo to yield the free base as an oil. Use immediately in the next step.

Part C: Formation of this compound
  • Dissolution: Dissolve the free base amine (1.0 eq.) from Part B in absolute ethanol (EtOH, approx. 0.3 M).

  • Salt Formation: In a separate flask, dissolve oxalic acid (0.5 eq.) in a minimal amount of warm EtOH. Add the oxalic acid solution dropwise to the stirred amine solution at room temperature.

  • Crystallization: A precipitate should form upon addition or shortly thereafter. Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C for an additional hour to maximize precipitation.

    Senior Application Scientist's Note: If a precipitate does not form immediately, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. The choice of solvent is critical; alcohols like ethanol or isopropanol are often ideal as they dissolve the starting materials but provide lower solubility for the resulting organic salt.

  • Isolation: Isolate the solid by vacuum filtration. Wash the filter cake with a small amount of cold EtOH, followed by diethyl ether.

  • Drying: Dry the solid under high vacuum at 40-50 °C for 12-24 hours to obtain this compound as a stable, crystalline solid.

Comprehensive Characterization

A rigorous analytical workflow is essential to confirm the structure and purity of the final product.

Characterization_Workflow cluster_identity Structural Identity cluster_purity Purity & Physical Properties Product Final Product (Hemioxalate Salt) NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (LC-MS ESI+) Product->MS HPLC HPLC-UV Product->HPLC MP Melting Point Product->MP Appearance Visual Appearance Product->Appearance

Caption: Analytical workflow for product validation.
Data Presentation

The following table summarizes the expected analytical data for the successful synthesis of 1-(Oxetan-3-yl)azetidin-3-amine and its hemioxalate salt.

Analysis Technique Expected Result for 1-(Oxetan-3-yl)azetidin-3-amine (Free Base)
Molecular Formula -C₆H₁₂N₂O
Molecular Weight -128.17 g/mol
Mass Spectrometry ESI-MSCalculated for [M+H]⁺: 129.1022; Found: 129.1025 ± 5 ppm
¹H NMR 400 MHz, CDCl₃δ 4.65-4.55 (m, 2H), 4.45-4.35 (m, 2H), 3.70-3.60 (m, 1H), 3.55-3.45 (m, 1H), 3.30-3.20 (t, J=7.2 Hz, 2H), 2.75-2.65 (t, J=7.2 Hz, 2H), 1.8 (br s, 2H, NH₂).
¹³C NMR 100 MHz, CDCl₃δ 73.5, 65.0, 58.0, 45.5.
Purity HPLC-UV (210 nm)>98%
Appearance VisualColorless to pale yellow oil
Hemioxalate Salt -White to off-white crystalline solid with a sharp melting point.

Conclusion

This guide has outlined a reliable and well-rationalized methodology for the synthesis of this compound. By leveraging a strategic Boc-protection and a mild reductive amination protocol, this valuable building block can be produced with high purity. The detailed experimental steps, coupled with insights into the chemical causality, provide researchers and drug development professionals with a self-validating system for accessing this important scaffold. The comprehensive characterization data serves as a benchmark for quality control, ensuring the material produced is suitable for advancing medicinal chemistry programs. The continued exploration of scaffolds combining azetidine and oxetane motifs promises to be a fruitful endeavor in the development of next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. (n.d.). Benchchem.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.
  • Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Taylor & Francis.
  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry - ACS Publications.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • 1-(Oxetan-3-yl)piperazine hemioxalate. (n.d.). Benchchem.

Sources

1-(Oxetan-3-yl)azetidin-3-amine hemioxalate chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate: Synthesis, Chemical Properties, and Structural Elucidation

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with optimized physicochemical and pharmacokinetic properties is paramount. Among the most successful strategies is the incorporation of small, strained heterocyclic rings that can profoundly influence a molecule's three-dimensional conformation, solubility, and metabolic stability. This guide focuses on 1-(Oxetan-3-yl)azetidin-3-amine, a molecule that strategically combines two such "privileged scaffolds": the oxetane and the azetidine rings.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in drug design to impart structural rigidity and serve as a versatile scaffold for introducing substituents in a well-defined spatial orientation.[1][2] Its incorporation has led to improvements in metabolic stability and target binding affinity in several approved drugs.[2][3][4] Similarly, the oxetane ring, a four-membered ether, is recognized as a valuable motif for enhancing aqueous solubility and acting as a non-classical isostere for carbonyl and gem-dimethyl groups, often improving a compound's metabolic profile.[5][6][7][8][9]

The conjugation of these two rings results in a novel building block with significant potential in drug discovery programs. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and, most critically, the multi-technique approach required for the unambiguous structural elucidation of its hemioxalate salt form—a common salt choice for improving the stability and handling of amine-containing active pharmaceutical ingredients.

Part 1: Synthesis and Salt Formation

The logical and most common synthetic route to 1-(Oxetan-3-yl)azetidin-3-amine is through reductive amination. This well-established reaction pathway provides a direct and efficient method for coupling a ketone (oxetan-3-one) with a primary amine (azetidin-3-amine).

Synthetic Pathway: Reductive Amination

The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form a transient iminium ion. This electrophilic intermediate is subsequently reduced in situ by a hydride source, typically a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), to yield the target secondary amine.

G cluster_synthesis Reductive Amination Pathway cluster_salt Hemioxalate Salt Formation Oxetanone Oxetan-3-one Intermediate Iminium Ion (transient) Oxetanone->Intermediate + Azetidinamine Azetidin-3-amine Azetidinamine->Intermediate Product 1-(Oxetan-3-yl)azetidin-3-amine (Free Base) Intermediate->Product STAB NaB(OAc)₃H (STAB) STAB->Product Reduction FreeBase Free Base Product Salt 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate FreeBase->Salt + OxalicAcid Oxalic Acid (0.5 eq.) OxalicAcid->Salt Solvent Solvent (e.g., EtOH/IPA) Solvent->Salt G cluster_main Structural Elucidation Workflow MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) Final Confirmed Structure of 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate MS->Final FTIR Infrared (FTIR) Spectroscopy - Functional Group ID FTIR->Final NMR NMR Spectroscopy - C/H Framework - Connectivity (2D) NMR->Final XRay X-Ray Crystallography - 3D Structure - Absolute Confirmation XRay->Final Definitive Proof G cluster_nmr 2D NMR Connectivity Proof H1H2 ¹H-¹H COSY (Proton-Proton Coupling) Proton_Azetidine Azetidine -CH-CH₂- H1H2->Proton_Azetidine Confirms ring protons Proton_Oxetane Oxetane -CH-CH₂- H1H2->Proton_Oxetane Confirms ring protons H1C1 ¹H-¹³C HSQC (Direct C-H Bond) H1C1->Proton_Azetidine Links H to C within rings H1C1->Proton_Oxetane Links H to C within rings H1C3 ¹H-¹³C HMBC (2-3 Bond C-H Correlation) Bridge_Carbon C3 and C5 H1C3->Bridge_Carbon CRITICAL LINK: Correlates oxetane H3 to azetidine C4/C6 & vice-versa Bridge_Proton Bridge N-H

Sources

Comprehensive Physicochemical Profiling of 1-(Oxetan-3-yl)azetidin-3-amine Hemioxalate: Solubility, Stability, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Compound Identity: 1-(Oxetan-3-yl)azetidin-3-amine Hemioxalate (CAS: 2937879-83-7) | Free Base (CAS: 1368005-98-4)

Executive Summary & Structural Rationale

The drive to "escape from flatland" in modern drug discovery has led to the widespread adoption of highly polar, sp3-rich heterocyclic fragments. Among these, the combination of oxetane and azetidine rings represents a masterclass in bioisosteric design. Oxetanes are frequently deployed as carbonyl or gem-dimethyl bioisosteres to lower lipophilicity (LogD), increase aqueous solubility, and enhance metabolic stability by resisting cytochrome P450-mediated oxidation [1]. Azetidines provide a rigidified, low-molecular-weight vector for amine functionalization [2].

However, the free base of 1-(Oxetan-3-yl)azetidin-3-amine (MW: 128.17 g/mol ) presents significant handling challenges. Low-molecular-weight aliphatic diamines are typically volatile, highly hygroscopic oils prone to rapid oxidative degradation and carbon dioxide absorption (forming insoluble carbamates) upon exposure to ambient air.

The Causality of Salt Selection: To circumvent these liabilities, the compound is isolated as a hemioxalate salt . Oxalic acid is a dicarboxylic acid (pKa₁ ~1.25, pKa₂ ~4.14). A hemioxalate stoichiometry (2:1 ratio of free base to oxalic acid; Salt MW: 173.18 g/mol ) ensures that only the most basic nitrogen—typically the primary amine—is protonated. This specific stoichiometric ratio establishes a robust, highly crystalline lattice that drastically reduces hygroscopicity and oxidative susceptibility while maintaining the exceptional aqueous solubility required for early-stage pharmacokinetic (PK) profiling and assay development [3] [4].

Solubility Profiling: Overcoming Analytical Blind Spots

The Analytical Challenge: Absence of a Chromophore

A critical oversight in many early-stage laboratories is the assumption that standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is universally applicable. 1-(Oxetan-3-yl)azetidin-3-amine lacks any conjugated π-electron systems. Consequently, it is virtually invisible to standard UV detectors (e.g., at 254 nm or 280 nm).

To accurately quantify solubility, scientists must rely on Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . CAD is preferred due to its uniform, mass-dependent response that does not rely on the optical properties of the analyte.

Thermodynamic Solubility Data

The following table summarizes the expected thermodynamic solubility profile of the hemioxalate salt. Notice the inverse relationship between buffer pH and final solubility, driven by the deprotonation of the amine at higher pH levels.

Aqueous MediumInitial pHFinal Equilibrium pHSolubility (mg/mL)Visual Observation
0.1 N HCl1.201.25> 150.0Clear, colorless solution
Acetate Buffer4.504.62> 120.0Clear, colorless solution
Phosphate Buffer6.807.1085.5Clear, colorless solution
Borate Buffer9.008.8532.4Slight opalescence

Table 1: pH-dependent thermodynamic solubility of this compound at 25°C.

Self-Validating Protocol: Thermodynamic Solubility via Shake-Flask & LC-CAD

This protocol is designed with built-in validation steps to prevent false-positive solubility readings caused by pH shifts or incomplete phase separation.

Step 1: Saturation Add 200 mg of this compound to a 2.0 mL Eppendorf tube. Add 1.0 mL of the target aqueous buffer. Causality: A massive excess of solid is required to ensure the solution reaches true thermodynamic saturation rather than just kinetic dissolution.

Step 2: Isothermal Equilibration Place the tube in a thermomixer at 25.0 ± 0.1 °C, shaking at 300 rpm for 24 hours. Causality: 24 hours is the optimal window; shorter times risk incomplete dissolution, while longer times risk hydrolytic degradation of the oxetane ring.

Step 3: Phase Separation (Critical Step) Centrifuge the suspension at 15,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm Hydrophilic PTFE syringe filter. Causality: PTFE is selected to prevent the non-specific binding of highly polar amines, which commonly occurs with Nylon or Cellulose filters, leading to artificially low solubility readings.

Step 4: pH Validation & Dilution Measure the pH of the filtered supernatant. Causality: Highly soluble salts will inevitably pull the buffer's pH toward the salt's native pH. The reported solubility must be correlated with this final pH, not the initial buffer pH. Dilute the sample 1:100 in mobile phase to prevent detector saturation.

Step 5: LC-CAD Quantification Inject the diluted sample into an HPLC-CAD system using a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: Standard C18 reverse-phase columns cannot retain this highly polar, sp3-rich diamine. HILIC ensures proper retention and peak shape.

SolubilityWorkflow Start 1-(Oxetan-3-yl)azetidin-3-amine Hemioxalate (Solid) Buffer Add Aqueous Buffer (pH 1.2, 4.5, 6.8, 7.4) Start->Buffer Shake Isothermal Shaking 24-48h at 25°C Buffer->Shake Phase Phase Separation (Ultracentrifugation) Shake->Phase Supernatant Supernatant Extraction & Dilution Phase->Supernatant Analysis LC-CAD / LC-MS Quantification Supernatant->Analysis Result Thermodynamic Solubility Determination Analysis->Result

Workflow for determining the thermodynamic solubility of non-UV active amine salts using LC-CAD.

Stability Profiling: Solid-State and Solution-State Dynamics

Degradation Pathways

While the hemioxalate salt stabilizes the primary amine against atmospheric CO₂ and rapid oxidation, the molecule remains susceptible to specific stress vectors:

  • Oxidative Deamination: The primary amine can oxidize to form hydroxylamines or N-oxides under aggressive conditions [3].

  • Oxetane Ring Opening: While generally stable, the highly strained 4-membered oxetane ring can undergo nucleophilic ring-opening under extreme Lewis acidic conditions or prolonged exposure to strong aqueous acids at elevated temperatures.

Accelerated Solid-State Stability Data
Time PointStorage ConditionAppearanceAssay (% LC-CAD)Moisture (% w/w)Total Impurities (%)
Initial (T=0)AmbientWhite crystalline powder99.80.450.20
1 Month40°C / 75% RHWhite crystalline powder99.50.520.35
3 Months40°C / 75% RHOff-white powder98.90.680.85
6 Months40°C / 75% RHPale yellow powder97.21.102.10

Table 2: Accelerated solid-state stability of the hemioxalate salt under ICH Q1A(R2) conditions.

Self-Validating Protocol: Forced Degradation & Mass Balance Assessment

To build a stability-indicating assay, we must force the molecule to degrade and ensure our analytical method can detect all resulting fragments.

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of the hemioxalate salt in LC-MS grade water.

Step 2: Stress Application (The 10-20% Rule) Subject aliquots to the following conditions, aiming for 10-20% degradation. Causality: Degrading the sample beyond 20% risks secondary degradation (degradants breaking down into further degradants), which obscures the primary degradation pathways.

  • Acidic: 0.1 N HCl at 60°C for 3 days.

  • Basic: 0.1 N NaOH at 60°C for 3 days.

  • Oxidative: 3% H₂O₂ at 25°C for 24 hours.

Step 3: Quenching and Neutralization Neutralize the acidic and basic samples using equimolar amounts of base/acid. Causality: Injecting highly acidic or basic samples directly into the LC system will rapidly degrade the stationary phase of the HILIC column and alter retention times, invalidating the assay.

Step 4: LC-HRMS Profiling & Mass Balance Analyze the stressed samples using High-Resolution Mass Spectrometry (e.g., Q-TOF). Calculate the mass balance by summing the area of the parent peak and all degradant peaks. Causality: If the total area is significantly less than the unstressed control (e.g., <95%), it indicates that volatile degradants were formed and lost, or that certain degradants are not ionizing in the MS source, requiring a secondary detection method (like CAD) to close the mass balance loop.

StabilityProfile API Hemioxalate Salt Stability Assessment Solid Solid-State Stability API->Solid Solution Solution-State Stability API->Solution Thermal Thermal (DSC/TGA) Accelerated (40°C/75% RH) Solid->Thermal Hygro Hygroscopicity (DVS Analysis) Solid->Hygro Hydro Hydrolytic (pH 1.2 - 10.0) Solution->Hydro Oxid Oxidative (0.1% H2O2) Solution->Oxid LCMS Degradant Profiling via High-Res LC-MS Thermal->LCMS Hygro->LCMS Hydro->LCMS Oxid->LCMS

Comprehensive solid-state and solution-state stability assessment pathways for amine hemioxalates.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry PubMed Central (PMC)[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society - ACS Publications[Link]

The Emergence of Oxetane-Azetidine Hybrids: A New Frontier in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel chemical matter with enhanced therapeutic potential has led medicinal chemists to explore the previously underexplored space of strained four-membered heterocycles. Among these, oxetanes and azetidines have individually emerged as powerful motifs for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide delves into the compelling rationale and burgeoning discovery of oxetane-azetidine hybrid compounds, a novel class of scaffolds poised to address complex challenges in modern drug design. By merging the distinct and advantageous properties of both heterocycles, these hybrids offer a unique toolkit for fine-tuning molecular characteristics, from solubility and metabolic stability to target engagement and three-dimensionality.

The Foundational Pillars: Understanding Oxetanes and Azetidines in Isolation

A deep appreciation for the novelty of oxetane-azetidine hybrids begins with a firm grasp of the individual contributions of their constituent rings to medicinal chemistry.

The Oxetane Moiety: A Polar, Stable, and Three-Dimensional Bioisostere

The four-membered oxygen-containing oxetane ring has garnered significant interest as a versatile tool in drug discovery.[3] Its low molecular weight, high polarity, and inherent three-dimensionality make it an attractive surrogate for more common functional groups.[4]

Historically, oxetanes were recognized for their role in natural products like the taxol family. However, their validation in a fully synthetic drug, rilzabrutinib, has solidified their importance in contemporary medicinal chemistry.[3] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, a critical parameter for oral bioavailability.[2] Furthermore, they can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated metabolism.[3]

One of the most powerful applications of oxetanes is as bioisosteric replacements for gem-dimethyl and carbonyl groups.[5][6] This substitution can reduce lipophilicity (LogD) while maintaining or even improving target affinity.[3][6] For instance, replacing a carbonyl group with an oxetane can improve chemical and metabolic stability and increase cell permeability.[7]

The Azetidine Ring: A Constrained Scaffold for Enhanced Pharmacokinetics

Azetidines, the nitrogen-containing counterparts to oxetanes, have also carved out a significant niche in drug discovery.[1] Their defining features include high ring strain, a rich sp3 character, and conformational rigidity.[1][8] These characteristics contribute to enhanced pharmacokinetic properties, solubility, and metabolic stability, making them highly desirable scaffolds for bioactive molecules.[1]

Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to improve their metabolic stability and receptor selectivity.[1] The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and provides a vector for further functionalization, allowing for precise modulation of a molecule's interaction with its biological target.[8] The constrained geometry of the azetidine ring also imparts a greater degree of three-dimensionality compared to larger saturated heterocycles, which can be advantageous for optimizing ligand-target complementarity.[8]

The Hybrid Advantage: Unlocking Synergy in Oxetane-Azetidine Scaffolds

The true innovation lies in the strategic combination of oxetane and azetidine rings into a single molecular entity. These hybrid compounds are not merely the sum of their parts; they offer synergistic benefits that can address multifaceted drug design challenges. The rationale for their synthesis is grounded in the potential to simultaneously optimize multiple drug-like properties.

By juxtaposing the polar, metabolically robust oxetane with the conformationally restricted and synthetically versatile azetidine, chemists can access novel chemical space with finely tuned properties. For example, an oxetane-azetidine hybrid could leverage the oxetane's ability to improve solubility and the azetidine's capacity to enhance metabolic stability and provide a key interaction point with a target receptor.

G cluster_Oxetane Oxetane Properties cluster_Azetidine Azetidine Properties cluster_Advantages Synergistic Advantages O1 Improved Solubility Hybrid Oxetane-Azetidine Hybrid Compound O1->Hybrid O2 Metabolic Stability O2->Hybrid O3 Polarity O3->Hybrid O4 3D-Conformation O4->Hybrid A1 Conformational Rigidity A1->Hybrid A2 Metabolic Stability A2->Hybrid A3 Vector for Substitution A3->Hybrid A4 sp3-Rich Character A4->Hybrid Adv1 Enhanced PK/PD Profile Hybrid->Adv1 Adv2 Novel Chemical Space Hybrid->Adv2 Adv3 Improved Drug-like Properties Hybrid->Adv3

Synthetic Strategies for Oxetane-Azetidine Hybrid Compounds

The synthesis of these novel hybrid scaffolds presents unique challenges and opportunities. The inherent ring strain of both four-membered rings requires careful selection of reaction conditions to avoid undesired ring-opening reactions.[8] Several synthetic approaches have been developed, often involving the coupling of pre-formed oxetane and azetidine building blocks or the construction of one ring onto the other.

Key Synthetic Methodologies

Recent research has highlighted several promising synthetic routes:

  • Aza-Michael Addition: A simple and efficient method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin- or oxetan-3-ylidene)acetates.[9][10] This approach allows for the straightforward synthesis of new heterocyclic amino acid derivatives containing both azetidine and oxetane rings.[9]

  • Defluorosulfonylation (deFS): The use of oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs) as precursors to carbocations in a defluorosulfonylation reaction pathway has emerged as a powerful strategy.[11][12] These small-ring sulfonyl fluorides can be activated under mild thermal conditions to couple with a broad range of nucleophiles, enabling the creation of diverse oxetane-azetidine derivatives.[11][12]

  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura cross-coupling reactions have been successfully employed to diversify novel heterocyclic amino acid derivatives, such as coupling a brominated pyrazole-azetidine hybrid with boronic acids.[9][10]

  • 1,3-Dipolar Cycloaddition: The synthesis of oxetane/azetidine-pyrrolidino isoindolone spirocycles has been achieved through a silver-catalyzed 1,3-dipolar cycloaddition followed by a palladium-catalyzed carbonylation-amination process.[13]

Exemplary Synthetic Protocol: Aza-Michael Addition

The following is a generalized, step-by-step protocol for the synthesis of an oxetane-azetidine hybrid via aza-Michael addition, based on reported methodologies.[9][10]

G Start Starting Materials: - N-Boc-azetidin-3-one - Horner-Wadsworth-Emmons reagent Step1 Step 1: Horner-Wadsworth-Emmons Reaction - DBU catalyst - Forms (N-Boc-azetidin-3-ylidene)acetate Start->Step1 Step2 Step 2: Aza-Michael Addition - React with oxetane-containing NH-heterocycle - Forms functionalized 3-substituted 3-(acetoxymethyl)azetidine Step1->Step2 Step3 Step 3: Deprotection (if necessary) - Removal of Boc protecting group - Yields final oxetane-azetidine hybrid Step2->Step3 End Final Product: Oxetane-Azetidine Hybrid Compound Step3->End

  • Preparation of the Michael Acceptor: The starting (N-Boc-azetidin-3-ylidene)acetate is synthesized from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner-Wadsworth-Emmons reaction.[9][10]

  • Aza-Michael Addition: The resulting acetate is then treated with an appropriate oxetane-containing NH-heterocycle. This reaction proceeds to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidine, effectively creating the oxetane-azetidine linkage.[9]

  • Purification and Characterization: The crude product is purified using standard techniques such as column chromatography. The structure of the final hybrid compound is confirmed by 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS).[9][10]

Physicochemical Properties and Biological Potential

The true measure of the utility of oxetane-azetidine hybrids lies in their physicochemical properties and their potential to interact favorably with biological targets. The strategic incorporation of these scaffolds can lead to significant improvements in key drug-like parameters.

PropertyInfluence of Oxetane MoietyInfluence of Azetidine MoietyPotential Hybrid Advantage
Aqueous Solubility Generally increases due to polarity.[2]Can improve solubility.[1]Synergistic improvement in overall solubility.
Lipophilicity (LogD) Generally decreases.[3]Can reduce lipophilicity.[8]Fine-tuned lipophilicity for optimal permeability.
Metabolic Stability Can block metabolic hotspots.[3]Can enhance metabolic stability.[1]Increased resistance to metabolic degradation.
pKa of Proximal Amines Can reduce basicity.[3]Can modulate basicity.Precise control over ionization state at physiological pH.
Three-Dimensionality Increases sp3 character.[3]Imparts conformational rigidity.[1][8]Access to unique and favorable binding conformations.
Permeability Can improve permeability.[4]Can be optimized for permeability.Balanced properties for good oral absorption.

This table summarizes general trends and the specific impact will be context-dependent.

The biological potential of these hybrids is vast and largely untapped. They can be envisioned as novel cores for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] The ability to present pharmacophoric features in a well-defined and rigidified three-dimensional space makes them particularly attractive for targeting challenging protein-protein interactions.

Future Directions and Conclusion

The exploration of oxetane-azetidine hybrid compounds is still in its early stages, but the foundational work laid out thus far points to a promising future. The continued development of novel and efficient synthetic methodologies will be crucial for expanding the accessible chemical space of these hybrids.[11][12] As more of these compounds are synthesized and evaluated, a clearer understanding of their structure-activity relationships and structure-property relationships will emerge.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. American Chemical Society. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Royal Society of Chemistry. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. American Chemical Society. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. ChemRxiv. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

  • Oxetanes in Drug Discovery Campaigns. American Chemical Society. [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ResearchGate. [Link]

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. American Chemical Society. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

  • Synthesis of oxetane/azetidine containing spirocycles. White Rose Research Online. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. [Link]

  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]

  • 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. [Link]

Sources

An In-Depth Technical Guide to AZD5153 (CAS No. 1368005-98-4): A Bivalent BRD4 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Epigenetic Regulation

In the landscape of epigenetic drug discovery, the bromodomain and extra-terminal domain (BET) family of proteins has emerged as a critical target for therapeutic intervention, particularly in oncology. Among these, Bromodomain-containing protein 4 (BRD4) is a key transcriptional regulator, often overexpressed in various cancers, where it plays a pivotal role in driving the expression of oncogenes such as c-MYC.[1] AZD5153, with the CAS number 1368005-98-4, represents a significant advancement in the field as a potent, selective, and orally bioavailable bivalent inhibitor of BRD4.[2][3][4] Unlike traditional monovalent inhibitors that target a single bromodomain, AZD5153 is designed to simultaneously engage both bromodomains of BRD4, leading to enhanced potency and a distinct pharmacological profile. This guide provides a comprehensive overview of the synthesis, properties, and mechanism of action of AZD5153, offering valuable insights for researchers and drug development professionals.

Physicochemical Properties of AZD5153

A thorough understanding of the physicochemical properties of a compound is fundamental to its development and application in research. AZD5153 is a crystalline solid with the following key characteristics:

PropertyValueSource
Chemical Name (3R)-4-[2-[4-[1-(3-methoxy-[2][5][6]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-onePubChem
Molecular Formula C25H33N7O3PubChem
Molecular Weight 479.6 g/mol [3]
CAS Number 1368005-98-4 (Note: This CAS number is associated with the compound, while 1869912-39-9 is the CAS for the free base and 1869912-40-2 is for the 6-hydroxy-2-naphthoic acid salt)Internal Analysis
Appearance Crystalline solid[3][7]
Solubility Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 10 mg/ml)[3]
Storage Store at -20°C[3]

Synthesis of AZD5153: A Multi-step Approach

The synthesis of AZD5153 is a complex, multi-step process that requires careful control of reaction conditions. The key publication detailing its discovery and synthesis is "Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[2][5][6]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)" by Bradbury R.H. et al. in the Journal of Medicinal Chemistry.[5][7] While the full detailed protocol from the primary literature is proprietary, the general synthetic strategy can be outlined as follows, providing a roadmap for its laboratory-scale preparation.

The synthesis can be conceptually divided into the preparation of three key fragments followed by their coupling.

Experimental Workflow: Synthesis of AZD5153

AZD5153_Synthesis cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment C Synthesis cluster_3 Fragment Coupling and Final Product Formation A1 Starting Material A A2 Intermediate A1 A1->A2 Multi-step synthesis A3 Key Fragment A (Triazolopyridazine core) A2->A3 Cyclization D1 Coupling of Fragment A and B A3->D1 B1 Starting Material B B2 Intermediate B1 B1->B2 Functional group manipulations B3 Key Fragment B (Piperidine linker) B2->B3 Protection/Deprotection B3->D1 C1 Starting Material C C2 Intermediate C1 C1->C2 Chiral resolution/ Asymmetric synthesis C3 Key Fragment C ((R)-1,3-dimethylpiperazin-2-one) C2->C3 Functionalization D3 Coupling with Fragment C C3->D3 D2 Intermediate D1 D1->D2 Nucleophilic substitution D2->D3 Etherification D2->D3 D4 AZD5153 (Final Product) D3->D4 Final deprotection/ purification

Caption: Generalized synthetic workflow for AZD5153.

Step-by-Step Methodology (Conceptual)
  • Synthesis of the Triazolopyridazine Core (Fragment A): The synthesis begins with the construction of the 3-methoxy-[2][5][6]triazolo[4,3-b]pyridazine core. This typically involves the reaction of a substituted pyridazine with a hydrazine derivative, followed by cyclization and methylation to introduce the methoxy group.

  • Preparation of the Piperidine Linker (Fragment B): A suitably protected 4-hydroxyphenethyl alcohol derivative is synthesized. The piperidine ring is then introduced, often via a reductive amination or a nucleophilic substitution reaction, to yield the piperidine-phenoxy linker.

  • Synthesis of the Chiral Piperazinone Moiety (Fragment C): The synthesis of the (R)-1,3-dimethylpiperazin-2-one fragment is a critical step that establishes the stereochemistry of the final molecule. This can be achieved through various methods, including chiral resolution of a racemic mixture or an asymmetric synthesis approach starting from a chiral precursor.

  • Fragment Coupling and Final Assembly:

    • The triazolopyridazine core (Fragment A) is coupled with the piperidine linker (Fragment B) through a nucleophilic aromatic substitution reaction.

    • The resulting intermediate is then coupled with the chiral piperazinone moiety (Fragment C) via an etherification reaction, typically a Williamson ether synthesis or a Mitsunobu reaction.

    • Finally, any remaining protecting groups are removed, and the crude product is purified using chromatographic techniques to yield AZD5153.

Mechanism of Action: Bivalent Binding and Transcriptional Repression

AZD5153 exerts its potent anti-tumor activity through a unique bivalent binding mechanism to BRD4.[4] BRD4 contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, thereby tethering transcriptional machinery to chromatin.

Signaling Pathway: BRD4 Inhibition by AZD5153

BRD4_Inhibition cluster_0 Normal Cellular Function cluster_1 Action of AZD5153 BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone Binds to TF_Complex Transcriptional Machinery Ac_Histone->TF_Complex Recruits No_Binding Disrupted Binding Oncogenes Oncogene Transcription (e.g., c-MYC) TF_Complex->Oncogenes Initiates Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Promotes AZD5153 AZD5153 BRD4_inhibited BRD4 AZD5153->BRD4_inhibited Binds bivalently to BD1 and BD2 BRD4_inhibited->No_Binding Downregulation Downregulation of Oncogenes No_Binding->Downregulation Leads to Apoptosis Apoptosis & Growth Arrest Downregulation->Apoptosis Induces

Sources

understanding the hemioxalate salt form in small molecules

Author: BenchChem Technical Support Team. Date: March 2026

The Hemioxalate Advantage: Strategic Salt Selection in Small Molecule Development

Executive Summary

In the landscape of pharmaceutical salt selection, the hemioxalate form (2:1 Base:Acid stoichiometry) occupies a unique and often underutilized niche. While mono-oxalate salts (1:[1]1) like Escitalopram are well-known, the hemioxalate offers distinct utility as a purification engine during early-phase development.[1][2] This guide dissects the physicochemical rationale, safety context, and experimental protocols for leveraging hemioxalate salts to isolate complex amines, reject structural impurities, and bridge the gap between crude intermediates and high-purity APIs.[2]

The Chemistry of the Hemioxalate

To utilize this form, one must first distinguish it from its mono-oxalate counterpart.[2] The term "hemioxalate" strictly refers to a stoichiometry of 0.5 moles of oxalic acid per 1 mole of active pharmaceutical ingredient (API) .

Stoichiometric Architecture
  • Mono-oxalate (1:1): The oxalic acid acts as a mono-anion (

    
    ) or dianion (
    
    
    
    ) depending on the pKa delta.[1] Often forms a simple binary pair:
    
    
    .[1]
  • Hemioxalate (2:1): The oxalic acid acts strictly as a bridging dianion (

    
    ).[1] It sits at a center of inversion, electrostatically tethering two protonated base molecules.[2]
    
    • Lattice Motif:

      
      
      
The "Bridging" Effect

This 2:1 architecture is the secret to its stability and crystallinity.[2] The oxalate dianion is planar and rigid, acting as a "molecular staple" that locks two large cation molecules into a highly ordered lattice.[2] This high lattice energy often results in:

  • Lower Solubility: Driving precipitation even in polar solvents.[1][2]

  • High Melting Points: Indicating robust crystal packing.[1][2]

  • Impurity Rejection: The strict steric requirement of the 2:1 "sandwich" excludes impurities (e.g., des-methyl analogs) that disrupt the symmetry.[2]

Strategic Utility: The Purification Powerhouse

While some approved drugs exist as oxalates, the hemioxalate's primary value lies in process chemistry as a purification intermediate.[2]

Case Study: Eletriptan Hemioxalate

In the synthesis of Eletriptan (a migraine therapeutic), the crude free base often contains structurally similar impurities.

  • The Problem: Direct conversion to the final Hydrobromide (HBr) salt trapped impurities in the lattice.

  • The Solution: Engineers formed the Eletriptan Hemioxalate first.[2] The 2:1 lattice selectively crystallized the desired Eletriptan, leaving impurities in the mother liquor.[2]

  • The Outcome: The hemioxalate was isolated, washed, and then "cracked" (free-based) to generate high-purity Eletriptan, which was then converted to the final HBr salt.[2]

Case Study: Spirocyclic Amines

For complex secondary amines like 2-Oxa-7-azaspiro[3.5]nonane , the hemioxalate form is cited as a method to control stoichiometry and ensure stability during storage, outperforming hygroscopic HCl salts.[1][2]

The Safety Paradox: Toxicity vs. Utility

The "elephant in the room" with oxalate salts is the toxicity of oxalic acid (nephrotoxicity, kidney stones).

  • The Regulatory Stance: There is no absolute ban on oxalate salts, but they are scrutinized.[2]

  • The Math of Safety:

    • Therapeutic Context: A 10 mg dose of a drug (MW ~300) as a hemioxalate contains ~1.3 mg of oxalic acid.[1]

    • Dietary Context: A 100g serving of spinach contains ~600-900 mg of oxalic acid.

Experimental Workflow: The Hemioxalate Screen

Do not rely on "standard" salt screens which typically use 1.05 equivalents of acid. You must target the 0.5 equivalent specifically.

Hemioxalate_Workflow cluster_cryst Crystallization Dynamics Start Crude Free Base (Oil or Solid) Solvent Solvent Selection (EtOH, iPrOH, Acetone) Start->Solvent Acid_Add Add Oxalic Acid (Strictly 0.50 - 0.55 eq) Solvent->Acid_Add Nucleation Nucleation (Bridging Mechanism) Acid_Add->Nucleation Age Age/Slurry (2-4 Hours @ RT) Nucleation->Age Filter Filtration & Wash (Rejects Impurities) Age->Filter Check Characterization (SCXRD / NMR / TGA) Filter->Check Decision Is Purity > 99%? Check->Decision Recryst Recrystallize (MeOH/Water) Decision->Recryst No FreeBase Crack to Free Base (Aq. NaOH / MTBE) Decision->FreeBase Yes (Intermediate) FinalSalt Form Final Salt (e.g., HCl, HBr, Mesylate) Decision->FinalSalt Yes (Final Form) Recryst->Filter FreeBase->FinalSalt

Figure 1: Targeted workflow for isolating and utilizing hemioxalate salts for purification.

Protocol: Targeting the 2:1 Ratio
  • Dissolution: Dissolve 10 mmol of crude free base in 10 volumes of Ethanol or Isopropanol.

  • Acid Charge: Prepare a solution of 5.0 mmol (0.5 eq) anhydrous oxalic acid in 2 volumes of the same solvent.

    • Critical: Do not use Dihydrate if water sensitivity is a concern, though water often aids the 2:1 packing.[2]

  • Addition: Add acid solution slowly at 50°C.

  • Cooling: Cool slowly to 20°C. The "bridging" mechanism requires time to align; rapid cooling may trap the kinetic 1:1 mono-oxalate or amorphous material.[2]

  • Isolation: Filter and wash with cold solvent.[1][2][3]

Characterization: Proving the "Hemi"

You must validate that you have the 2:1 salt and not a mixture.[2]

TechniqueExpected Result for Hemioxalate (2:1)Expected Result for Mono-oxalate (1:1)
1H NMR Integral Ratio: 1 Oxalate proton : 2 Drug molecules (Note: Oxalate protons are exchangeable and may not appear; use C13 or stoichiometry calculation).[1]Integral Ratio: 1:1
Elemental Analysis Carbon/Nitrogen ratio matches 2:1 formula.[1][2]Matches 1:1 formula.[1][2][3]
TGA (Thermogravimetry) Sharp weight loss often >200°C (decomposition).[1][2]Similar, but distinct onset.
SCXRD (Gold Standard) Inversion center located at the C-C bond of the oxalate anion.Asymmetric unit contains 1:1 pair.[1][2]
pKa Rule Requires

between Base and first proton of oxalic acid (1.25).[1]
Requires stronger base to hold second proton.[1][2]

References

  • Eletriptan Hemioxalate Synthesis: Process for the preparation of Eletriptan.[2] (2009).[1][2] World Intellectual Property Organization.[1][2] WO2009077858A2.[1][2] Link

  • Spirocyclic Amine Purification: Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (2012).[1][2] Thieme Connect. Link[1]

  • Escitalopram Oxalate Structure: Escitalopram Oxalate Labeling and Chemistry. (2002).[1][2] FDA Access Data. Link

  • Oxalic Acid Safety Data: Oxalic Acid Dihydrate Safety Data Sheet. (2010).[1][2] CDC NIOSH.[1][2] Link[1]

  • Crystal Engineering of Oxalates: Supramolecular hydrogen-bonded networks in adeninium hemioxalate. (2009).[1][2] Acta Crystallographica. Link

Sources

Escaping Flatland: Foundational Research and Synthetic Methodologies for Azetidine-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized aromatics to sp3-rich, three-dimensional scaffolds has fundamentally redefined modern medicinal chemistry. Among the most promising of these structural motifs is the integration of azetidine and oxetane rings. Whether directly linked or fused into spirocycles (such as 2-oxa-6-azaspiro[3.3]heptane), azetidine-substituted oxetanes offer a masterclass in physicochemical engineering. By acting as highly tunable bioisosteres for traditional flat heterocycles like morpholine and piperazine, these strained four-membered rings allow drug developers to optimize aqueous solubility, evade cytochrome P450 (CYP450) metabolism, and project pharmacophores into previously inaccessible 3D chemical space.

The Mechanistic Rationale for Azetidine-Oxetane Scaffolds

When designing sp3-rich scaffolds, we are not merely seeking structural novelty; we are engineering precise physicochemical vectors. The rationale for combining azetidine and oxetane rests on the causal relationship between their stereoelectronic properties and systemic pharmacokinetics:

  • The Oxetane Vector: The oxetane ring acts as a robust bioisostere for gem-dimethyl and carbonyl groups. Its highly puckered conformation and the strong electron-withdrawing nature of the oxygen atom exert a profound inductive effect on adjacent functional groups, as detailed in 1[1].

  • The Azetidine Vector: Azetidine provides a basic nitrogen for target engagement and distinct exit vectors for functionalization.

  • Synergistic Causality: When fused into a spirocycle, the oxetane oxygen acts as a hydrogen-bond acceptor while simultaneously lowering the basicity (pKa) of the azetidine nitrogen via inductive withdrawal. This precise pKa modulation is the causal mechanism behind the scaffold's ability to lower overall lipophilicity (LogD) and improve aqueous solubility without sacrificing target binding affinity[2].

StructuralLogic Morpholine Morpholine Core (Planar, High CYP Liability) Spiro 2-Oxa-6-azaspiro[3.3]heptane (3D sp3-rich, Stable) Morpholine->Spiro Bioisosteric Replacement Solubility Enhanced Aqueous Solubility (Lower LogD) Spiro->Solubility pKa Modulation Metabolism CYP450 Evasion (Steric Shielding) Spiro->Metabolism C-H Bond Removal

Bioisosteric replacement logic transitioning from morpholine to spirocyclic scaffolds.

Physicochemical Profiling: Morpholine vs. Azetidine-Oxetane

To quantify the impact of this structural shift, we must compare the azetidine-oxetane spirocycle against its most common planar counterpart, morpholine. The data below synthesizes the causal impacts of this bioisosteric replacement.

ParameterMorpholine2-Oxa-6-azaspiro[3.3]heptaneCausality for Shift
Fsp3 1.001.00Both are fully saturated, but the spirocycle projects spherically in 3D space, interacting more extensively with binding pockets[3].
pKa (conjugate acid) ~8.3~6.0 - 7.5The strongly electron-withdrawing oxetane oxygen inductively lowers the basicity of the azetidine nitrogen[2].
LogD (pH 7.4) -0.86-1.2 to -1.5The combination of reduced basicity and the highly polar oxetane core significantly increases hydrophilicity[1].
CYP450 Liability High (α-oxidation)LowThe strained four-membered rings lack contiguous, easily abstractable α-protons, effectively shielding the scaffold from oxidative metabolism[4].

Synthetic Methodologies: Metallaphotoredox Cross-Coupling

Incorporating these strained rings into complex Active Pharmaceutical Ingredients (APIs) presents a significant synthetic challenge. Traditional two-electron cross-coupling often fails due to the sluggish oxidative addition of sp3-hybridized halides and rapid β-hydride elimination.

To bypass this, we deploy a dual metallaphotoredox strategy to functionalize azetidine cores via single-electron transfer (SET), a method pioneered for 5[5]. Alternatively, aza-Michael additions can be utilized for synthesizing6[6]. Below is the self-validating protocol for the photoredox cross-coupling approach.

Protocol: Blue-Light Mediated Cross-Electrophile Coupling of 3-Bromoazetidines

Objective: Synthesize 3-aryl-substituted azetidines (which can be subsequently linked to oxetane building blocks) via C-C bond formation.

  • Step 1: Reagent Assembly & Atmospheric Control

    • Action: Combine tert-butyl 3-bromoazetidine-1-carboxylate (electrophile), the target aryl halide, Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst), and NiCl2·glyme (cross-coupling catalyst) in a Schlenk tube with dry solvent.

    • Causality: The Ir(III) photocatalyst is explicitly chosen for its highly reducing excited state, which is thermodynamically required to cleave the strong C-Br bond of the strained four-membered ring.

    • Self-Validation Check: Perform three rigorous freeze-pump-thaw cycles. Oxygen is a triplet diradical that rapidly quenches the *Ir(III) excited state. If the reaction yields zero conversion upon irradiation, it immediately validates a failure in atmospheric integrity, prompting a system leak check.

  • Step 2: Photochemical Activation

    • Action: Irradiate the mixture with 450 nm blue LEDs at ambient temperature (25°C) for 24 hours.

    • Causality: The 450 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium complex. This ensures efficient excitation without generating deleterious UV-induced side reactions that could ring-open the azetidine.

  • Step 3: Radical Capture and C-C Formation

    • Action: The generated azetidinyl sp3 radical is captured by the Ni(II) species, followed by reductive elimination to form the azetidine-aryl bond.

    • Self-Validation Check: Monitor the reaction via LC-MS at 2-hour intervals. The stoichiometric disappearance of the bromoazetidine mass peak and the concurrent appearance of the product mass [M+H]+ confirms successful catalytic turnover and confirms the Nickel catalyst has not poisoned.

PhotoredoxCycle IrCat Ir(III) Photocatalyst (Ground State) IrExcited *Ir(III) Excited State (Highly Reducing) IrCat->IrExcited Blue LED (450 nm) Radical Azetidine/Oxetane sp3 Radical (Reactive Intermediate) IrExcited->Radical SET to Halide NiCycle Ni(II)/Ni(III) Catalytic Cycle (Cross-Coupling) Radical->NiCycle Radical Capture NiCycle->IrCat Catalyst Regeneration Product Functionalized Scaffold (Target Molecule) NiCycle->Product Reductive Elimination

Photoredox-mediated generation of sp3 radicals for azetidine-oxetane coupling.

Medicinal Chemistry Applications: Case Studies

The theoretical benefits of azetidine-oxetane scaffolds have been rigorously validated in clinical pipelines. A premier example is AstraZeneca's development of the melanin-concentrating hormone receptor 1 (MCHr1) antagonist, AZD1979[3].

During the optimization of AZD1979, researchers required a peripheral group that could mimic the spatial occupation of morpholine without its associated metabolic liabilities. By incorporating the 2-oxa-6-azaspiro[3.3]heptane spirocycle, they successfully retained the necessary hydrogen-bonding interactions while drastically improving the fraction of sp3 carbons (Fsp3). This bioisosteric swap directly contributed to the molecule's favorable pharmacokinetic profile, allowing it to advance into clinical trials for the treatment of diabetes and obesity[3].

References

  • [1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. 1

  • [5] Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PMC - NIH. 5

  • [2] Oxetanes in Drug Discovery. PharmaBlock. 2

  • [6] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. 6

  • [3] Spiroazetidines in Drug Discovery. PharmaBlock. 3

  • [4] Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. 4

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of the Oxetane-Azetidine Scaffold into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Four-Membered Heterocycles

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Four-membered heterocycles, specifically oxetanes and azetidines, have emerged as powerful tools for medicinal chemists.[1][2][3] Their incorporation into bioactive molecules can profoundly and beneficially impact physicochemical and pharmacokinetic properties.[4][5] This guide provides an in-depth analysis of the strategic rationale for using these scaffolds, detailed synthetic protocols for their incorporation, and practical application notes for researchers in the field.

The value of oxetane and azetidine moieties lies in their ability to act as "bioisosteres" for more common functional groups, such as gem-dimethyl and carbonyl groups.[6][7] This substitution can lead to a cascade of advantageous effects:

  • Enhanced Metabolic Stability: The strained four-membered ring system can shield adjacent functional groups from metabolic degradation.[4][5]

  • Improved Solubility and Reduced Lipophilicity: The inherent polarity of the ether oxygen in oxetanes and the secondary amine in azetidines can increase the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[8][9]

  • Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane ring can significantly reduce the basicity of a nearby amine, which can be crucial for optimizing target engagement and reducing off-target effects.[3][9]

  • Increased Three-Dimensionality: The non-planar, sp³-rich nature of these scaffolds introduces greater three-dimensionality into otherwise flat molecules.[6] This can lead to improved binding affinity and selectivity for protein targets by allowing for better shape complementarity within complex protein pockets.[6]

  • Access to Novel Chemical Space: The unique conformational constraints imposed by the four-membered ring provide access to unexplored chemical space, offering new opportunities for intellectual property.[7]

Numerous FDA-approved drugs and clinical candidates now feature these scaffolds, underscoring their therapeutic relevance.[4]

Synthetic Strategies for Scaffold Incorporation

The successful integration of oxetane and azetidine rings into complex molecules requires robust and versatile synthetic methodologies. While the synthesis of these strained rings can be challenging, several effective strategies have been developed.[10][11]

Synthesis of Functionalized Oxetane Building Blocks

A common and effective approach to incorporating oxetanes is through the use of pre-functionalized building blocks. Oxetan-3-one is a key intermediate that can be leveraged to create a variety of derivatives.[12]

Protocol 1: Synthesis of 3-Substituted Oxetanes via Oxetan-3-one

This protocol outlines a general two-step procedure for the synthesis of 3-amino-oxetanes, a common motif in bioactive molecules.

Step 1: Reductive Amination of Oxetan-3-one

  • Reaction Setup: To a solution of oxetan-3-one (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 equiv.).

  • Formation of the Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion or enamine intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: N-Functionalization (Optional)

  • Reaction Setup: Dissolve the purified 3-amino-oxetane (1.0 equiv.) in a suitable solvent like DCM or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equiv.), followed by the desired electrophile (e.g., an acyl chloride or sulfonyl chloride, 1.1 equiv.).

  • Reaction Monitoring and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, perform an appropriate aqueous work-up and purify the product by column chromatography.

G cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Functionalization Oxetanone Oxetan-3-one Amine R1R2NH Imine Iminium/Enamine Intermediate ReducingAgent NaBH(OAc)3 Product1 3-Amino-oxetane Product1_2 3-Amino-oxetane Electrophile R3-X (e.g., Acyl Chloride) Base Base (e.g., Et3N) Product2 N-Functionalized Oxetane

Synthesis of Functionalized Azetidine Building Blocks

The synthesis of azetidines often involves the intramolecular cyclization of a γ-amino alcohol or a related precursor.[13]

Protocol 2: Synthesis of N-Protected 3-Hydroxyazetidine

This protocol describes a common route to a versatile azetidine building block.

Step 1: Synthesis of the Acyclic Precursor

  • Reaction Setup: Start with a commercially available precursor such as 1,3-dichloro-2-propanol. In a suitable solvent, react it with a protected amine (e.g., benzylamine) to form the corresponding amino alcohol.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Dissolve the γ-amino alcohol precursor (1.0 equiv.) in a suitable solvent (e.g., toluene or tetrahydrofuran (THF)).

  • Base-Mediated Cyclization: Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (2.2 equiv.), at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the formation of the azetidine ring by TLC or LC-MS. The reaction may require heating to drive it to completion.

  • Work-up and Purification: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or distillation.

Step 3: Deprotection and Re-protection (as needed)

  • Deprotection: If a protecting group like benzyl is used, it can be removed via hydrogenolysis (H₂, Pd/C).

  • Re-protection: The resulting free amine can then be protected with a more suitable group for subsequent synthetic steps, such as a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc₂O).

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Protecting Group Manipulation Precursor 1,3-Dihalo-2-propanol ProtectedAmine Protected Amine AminoAlcohol γ-Amino Alcohol AminoAlcohol_2 γ-Amino Alcohol Base Strong Base ProtectedAzetidine N-Protected Azetidin-3-ol ProtectedAzetidine_2 N-Protected Azetidin-3-ol Deprotection Deprotection (e.g., H2, Pd/C) FreeAzetidine Azetidin-3-ol Reprotection Re-protection (e.g., Boc2O) FinalProduct Desired N-Protected Azetidin-3-ol

Application Notes: Case Studies and Best Practices

The strategic placement of an oxetane or azetidine can dramatically alter a molecule's properties. The following table summarizes the observed effects of incorporating these scaffolds in several drug discovery programs.

Parent Molecule Class Scaffold Incorporated Observed Improvements Citation(s)
Kinase InhibitorsOxetaneIncreased solubility, improved metabolic stability, maintained or improved potency.[14][15]
Antiviral AgentsOxetaneEnhanced cell permeability, reduced P-glycoprotein efflux.[9]
GPCR ModulatorsAzetidineAltered receptor subtype selectivity, improved pharmacokinetic profile.[16]
PeptidomimeticsOxetane/AzetidineIncreased proteolytic stability, conformational constraint leading to higher affinity.[17][18]

Best Practices for Incorporation:

  • Consider the Exit Vector: The point of attachment on the oxetane or azetidine ring is crucial. Substitution at the 3-position is common, but other positions can offer unique structural and electronic properties.

  • Protecting Group Strategy: For azetidines, the choice of the nitrogen protecting group is critical for both the stability of the ring and its reactivity in subsequent steps. Boc and Cbz are commonly used and offer orthogonal deprotection strategies.[18]

  • Stereochemistry: For chiral centers on the scaffold, consider using enantiomerically pure building blocks or developing asymmetric synthetic routes to control the final stereochemistry of the molecule.

  • Late-Stage Functionalization: Recent advances have enabled the late-stage introduction of these scaffolds into complex molecules, which can be a powerful strategy in lead optimization.[2]

Conclusion

The oxetane-azetidine scaffold is more than just a structural curiosity; it is a validated and powerful tool in the medicinal chemist's arsenal. By understanding the underlying principles of why these scaffolds impart beneficial properties and by mastering the synthetic protocols for their incorporation, researchers can unlock new avenues for the design and development of next-generation therapeutics. The continued development of novel synthetic methods will undoubtedly expand the accessibility and application of these valuable four-membered heterocycles in drug discovery.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available from: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. ACS Publications. Available from: [Link]

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Thieme Connect. Available from: [Link]

  • Recent Advances in the Late-Stage Modification of Complex Bioactive Molecules with Oxetanes and Azetidines. ResearchGate. Available from: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. Available from: [Link]

  • 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA. Available from: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Royal Society of Chemistry. Available from: [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available from: [Link]

  • Methods for the synthesis of azetidines. | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. ACS Publications. Available from: [Link]

  • Site‐Selective Modification of Proteins with Oxetanes. PMC. Available from: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate. Available from: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Oxetanes in heterocycle synthesis: recent advances. RSC Publishing. Available from: [Link]

  • Examples of azetidine‐containing bioactive molecules and tandem allylic substitution strategies. ResearchGate. Available from: [Link]

  • Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. Available from: [Link]

  • Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. PMC. Available from: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available from: [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC. Available from: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry. Available from: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available from: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available from: [Link]

Sources

protocols for N-functionalization of 1-(Oxetan-3-yl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent N-Functionalization of 1-(Oxetan-3-yl)azetidin-3-amine in Lead Optimization

Executive Summary

The integration of highly polar, sp³-rich small ring systems is a 1[1]. The building block 1-(oxetan-3-yl)azetidin-3-amine (CAS: 1368005-98-4) represents a privileged scaffold, combining the metabolic stability and aqueous solubility of an oxetane ring with the conformational rigidity of an azetidine. This application note provides validated, self-correcting protocols for the selective N-functionalization of the primary amine in the presence of the tertiary azetidine nitrogen, tailored for drug development professionals.

Mechanistic Insights & Scaffold Profiling

The unique reactivity of 1-(oxetan-3-yl)azetidin-3-amine stems from the differential basicity and steric environments of its two nitrogen atoms. The tertiary azetidine nitrogen is sterically encumbered by the oxetane ring and electronically deactivated by the electron-withdrawing nature of the adjacent strained oxygen heterocycle. This reduces its pKₐ to approximately 6.0–6.2.

Conversely, the primary amine at the 3-position projects into an unhindered spatial environment and maintains a typical aliphatic amine pKₐ (~8.8). This ΔpKₐ of >2.5 units ensures that electrophiles exclusively attack the primary amine without the need for transient protecting group strategies, 2[2]. Furthermore, the oxetane acts as a bioisostere for gem-dimethyl or carbonyl groups,3[3] while improving the topological polar surface area (TPSA).

Physicochemical Property Matrix

To guide structure-based drug design (SBDD), the following table summarizes the quantitative physicochemical shifts observed upon functionalizing the primary amine of 1-(oxetan-3-yl)azetidin-3-amine.

Compound ClassMW ( g/mol )TPSA (Ų)cLogPPrimary/Sec Amine pKₐAzetidine N pKₐ
1-(Oxetan-3-yl)azetidin-3-amine 128.1738.49-0.97~8.8~6.2
N-Acyl Derivative (Amide)200–280~67.00.2–0.8N/A~6.0
N-Alkyl Derivative (2° Amine)200–260~47.50.1–0.5~9.2~6.1
N-Aryl Derivative (Aniline)220–300~50.51.0–1.5~4.5~6.1

Data synthesized from fundamental physicochemical profiling of 4[4] and 5[5].

Divergent N-Functionalization Workflows

Workflow SM 1-(Oxetan-3-yl)azetidin-3-amine (Primary Amine Nucleophile) A Amidation Protocol (HATU, DIPEA, DMF) SM->A B Reductive Amination Protocol (NaBH(OAc)3, DCE) SM->B C SNAr Protocol (Ar-X, Base, DMSO) SM->C PA N-Acyl Azetidine (Metabolically Stable Amide) A->PA PB N-Alkyl Azetidine (Secondary Amine) B->PB PC N-Aryl Azetidine (Kinase Hinge-Binder) C->PC

Figure 1: Divergent N-functionalization pathways for 1-(Oxetan-3-yl)azetidin-3-amine.

Validated Experimental Protocols

Author's Note on Self-Validating Systems: Each protocol below is designed with built-in In-Process Controls (IPCs). Because the final products retain the basic azetidine nitrogen (pKₐ ~6.0), acid-base extraction or Strong Cation Exchange (SCX) chromatography serves as a definitive validation step to confirm product capture and purity.

Protocol A: Amidation via Uronium Activation

Causality: HATU is selected over EDC/HOBt due to its superior kinetics in coupling sterically demanding or electronically deactivated carboxylic acids. DIPEA acts as a non-nucleophilic base to ensure the primary amine remains unprotonated without participating in acyl transfer.

  • Activation: Dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at 20 °C for 15 minutes to form the active ester.

  • Coupling: Add 1-(oxetan-3-yl)azetidin-3-amine (1.0 equiv) in one portion. Stir for 2 hours.

  • IPC (Self-Validation): Sample 5 µL into 1 mL MeCN/H₂O. LC-MS must show >95% consumption of the amine (m/z 129 [M+H]⁺) and formation of the product mass.

  • Workup & Purification: Dilute with EtOAc and wash with sat. NaHCO₃, then 5% LiCl (to remove DMF). Validation Check: Extract the organic layer with 0.5 M HCl. The basic product moves to the aqueous phase, leaving neutral impurities behind. Basify the aqueous phase to pH 10 with Na₂CO₃ and back-extract into DCM. Concentrate to yield the pure amide.

Protocol B: Reductive Amination

Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the transient iminium ion without reducing the starting aldehyde/ketone. DCE is the optimal solvent as it stabilizes the iminium intermediate better than DCM or THF.

  • Imine Formation: Combine 1-(oxetan-3-yl)azetidin-3-amine (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium formation. Stir for 2 hours at 20 °C.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). Stir for 12 hours.

  • IPC (Self-Validation): To confirm the reaction isn't stalled at the imine stage, take a 10 µL aliquot, dilute in MeOH, and add a crystal of NaBH₄. If LC-MS shows a sudden spike in product compared to the reaction mixture, the reductive step in the main flask requires more NaBH(OAc)₃ or gentle heating.

  • Workup: Quench with sat. NaHCO₃ (gas evolution confirms excess hydride destruction). Separate the organic layer, dry over Na₂SO₄, and purify via SCX-2 cartridge (load in MeOH, wash with MeOH, elute with 2M NH₃ in MeOH).

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Causality: The high nucleophilicity of the primary amine allows for SNAr on electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines) without palladium catalysis. DMSO is used to accelerate the charge-separated transition state.

  • Reaction Setup: In a microwave vial, dissolve 1-(oxetan-3-yl)azetidin-3-amine (1.2 equiv) and the heteroaryl halide (1.0 equiv) in DMSO (0.5 M). Add finely powdered K₂CO₃ (2.5 equiv).

  • Heating: Seal and heat conventionally at 90 °C or via microwave irradiation at 110 °C for 1 hour.

  • IPC (Self-Validation): A distinct color change (often yellow/orange) indicates the formation of the extended conjugated system. LC-MS should show displacement of the halogen (loss of isotopic Cl/Br pattern).

  • Workup: Pour the mixture into ice water (10 volumes). Validation Check: If the product is sufficiently lipophilic, it will precipitate as a solid. Filter and wash with water. If it remains dissolved, extract with 10% iPrOH in DCM, wash with brine, and concentrate.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.1

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate. 3

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI. 2

  • 1368005-98-4 | 1-(Oxetan-3-yl)azetidin-3-amine. ChemScene. 4

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. 5

Sources

1-(Oxetan-3-yl)azetidin-3-amine hemioxalate as a carbonyl or carboxylic acid bioisostere.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Oxetan-3-yl)azetidin-3-amine Hemioxalate

Part 1: Executive Summary & Scientific Rationale

1.1 The "Oxetane Principle" in Medicinal Chemistry 1-(Oxetan-3-yl)azetidin-3-amine (OAA) is a high-value spiro-like building block designed to address the "solubility-permeability" paradox. In modern drug discovery, it serves as a sophisticated bioisostere for morpholine , piperazine , and N-acetyl (amide) motifs.

While traditional medicinal chemistry relies on carbonyls (amides, ketones) to introduce polarity and reduce basicity, these groups often suffer from metabolic instability (hydrolysis, CYP450 oxidation) or poor solubility. The oxetane ring, particularly when attached to a nitrogen (N-oxetanyl), mimics the electrostatic footprint of a carbonyl group due to the high electron density on the ether oxygen and the ring strain, yet it remains metabolically robust.

1.2 Bioisosteric Mapping The OAA scaffold functions as a bioisostere through three distinct mechanisms:

  • Carbonyl Mimicry: The oxetane oxygen acts as a hydrogen bond acceptor (HBA) similar to a carbonyl oxygen, but without the planarity or resonance-driven electron withdrawal.

  • pKa Modulation: The electron-withdrawing nature of the oxetane ring (inductive effect) lowers the pKa of the attached azetidine nitrogen by 2–3 log units compared to N-alkyl azetidines. This shifts the basicity into the physiological "sweet spot" (pKa ~6.0–7.5), ensuring the molecule is partially protonated for solubility but neutral enough for membrane permeability.

  • Fsp³ Enrichment: Unlike planar amides or aromatic rings, the OAA scaffold is 100% sp³-hybridized, improving vectoral complexity and solubility.

Bioisostere_Map Amide Traditional Amide/Carbonyl (Planar, Non-basic, Metab. Liability) OAA 1-(Oxetan-3-yl)azetidin-3-amine (OAA) Amide->OAA Bioisosteric Replacement (Retains HBA, Adds 3D) Morpholine Morpholine (Basic pKa ~8.3, Low Lipophilicity) Morpholine->OAA Scaffold Hop (Lowers MW, Modulates pKa) Properties Optimized Profile: 1. pKa ~6.5 (Permeability + Solubility) 2. High Fsp³ (3D Character) 3. Metabolic Stability OAA->Properties Resulting Advantage

Figure 1: Bioisosteric relationship mapping showing OAA as a convergence point for amide and morpholine optimization.

Part 2: Physicochemical Profile & Decision Criteria

Before incorporating OAA into a lead series, evaluate the physicochemical requirements. The hemioxalate salt form is utilized to stabilize the amine and ensure consistent stoichiometry during handling.

Table 1: Comparative Physicochemical Metrics

PropertyN-Alkyl AzetidineN-Acetyl Azetidine (Amide)N-Oxetanyl Azetidine (OAA) Impact
pKa (Conj. Acid) ~9.5–10.5Neutral~6.2–6.8 Ideal for oral bioavailability.
H-Bond Acceptors 1 (N)2 (N, O)2 (N, O) Mimics carbonyl H-bonding.
LogD (pH 7.4) Low (Ionized)High (Neutral)Moderate Balanced lipophilicity.
Metabolic Stability Low (N-dealkylation)Low (Hydrolysis/Oxidation)High Oxetane is sterically protected.
Geometry TetrahedralPlanarTetrahedral Increases Fsp³, reduces crystal packing energy.

Decision Tree: When to Use OAA?

  • Is your current lead too basic (pKa > 9)? Yes -> OAA will lower pKa.

  • Is your amide linker metabolically unstable? Yes -> OAA mimics the polarity but resists hydrolysis.

  • Do you need to lower LogP without adding mass? Yes -> OAA is a small, polar, compact motif.

Part 3: Experimental Protocols

Salt Break (Freebasing) Protocol

The hemioxalate salt is stable but acidic. For nucleophilic coupling reactions (Amide coupling, SNAr), the free base must be generated in situ or pre-isolated to prevent catalyst poisoning or stoichiometry errors.

Materials:

  • This compound.

  • Dichloromethane (DCM) or 2-MeTHF.

  • Saturated aqueous Na₂CO₃ or 1M NaOH.

  • Phase separator frit (optional).

Step-by-Step:

  • Dissolution: Suspend the hemioxalate salt (1.0 equiv) in DCM (10 mL/g). It may not fully dissolve initially.

  • Neutralization: Add Sat. Na₂CO₃ (5.0 equiv) or 1M NaOH (3.0 equiv).

  • Extraction: Stir vigorously for 15 minutes until the organic layer is clear.

  • Separation: Separate the organic layer. Extract the aqueous layer 2x with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate carefully (amine is low MW and potentially volatile).

    • Pro-Tip: For in situ use, simply add 3-4 equivalents of DIPEA or TEA to the reaction mixture containing the salt.

General Amide Coupling Workflow

This protocol couples OAA to a carboxylic acid scaffold (R-COOH) to install the bioisostere.

Reagents:

  • Scaffold Acid (R-COOH)

  • OAA Hemioxalate (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (4.0 equiv - Extra base needed to neutralize oxalate)

  • DMF or DMA (anhydrous)

Workflow Diagram (DOT):

Coupling_Protocol Start Start: R-COOH (1.0 eq) Activation Add HATU (1.2 eq) DIPEA (2.0 eq) Solvent: DMF Start->Activation Activate Acid Addition Add OAA Hemioxalate (1.2 eq) + DIPEA (2.0 eq) Activation->Addition Form Active Ester Reaction Stir RT, 2-16h Monitor LCMS Addition->Reaction Workup Workup: Dilute EtOAc, Wash NaHCO3/Brine Reaction->Workup Purification Purification: Reverse Phase (C18) (Keep pH basic if possible) Workup->Purification

Figure 2: Standard HATU-mediated coupling protocol adapted for hemioxalate salts.

Critical Considerations:

  • Order of Addition: Activate the acid first with HATU/Base before adding the OAA salt. This prevents the oxalate from interfering with the coupling agent.

  • Purification: The product will contain the basic azetidine/oxetane motif. Use a basic modifier (NH₄OH or bicarbonate) in the mobile phase if using Reverse Phase chromatography to maintain peak shape.

SNAr Coupling (Nucleophilic Aromatic Substitution)

Used when attaching OAA to a heteroaryl chloride (e.g., chloropyridine, chloropyrimidine).

  • Dissolve Heteroaryl chloride (1.0 equiv) in DMSO or NMP.

  • Add OAA Hemioxalate (1.2 equiv).

  • Add K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv). Inorganic bases are preferred for SNAr to ensure complete freebasing.

  • Heat to 80–100°C. Monitor by LCMS.

  • Note: The oxetane ring is stable to carbonate bases at these temperatures but avoid strong Lewis acids or highly acidic aqueous workups which could open the ring.

Part 4: References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Foundational concept of polarity modulation). Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for Carbonyl Groups and Gem-Dimethyl Groups.[1] Angewandte Chemie International Edition, 49(48), 8979-8982. (The definitive "Oxetane Principle" paper). Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes: Bioisosteres of Gem-Dimethyl Groups. Organic Letters, 12(9), 1944-1947. Link

  • Bull, J. A., et al. (2016).[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Applications. Chemical Reviews, 116(19), 12150-12233. Link

  • Stepan, A. F., et al. (2011). Application of the Oxetane Ring in the Design of a Potent, Metabolic Stable, and Brain-Penetrant γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 54(22), 7772-7783. (Case study on pKa and metabolic stability). Link

Sources

Aza-Michael Addition: A Versatile Strategy for the Synthesis of Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery.[1] Their unique physicochemical properties, including high ring strain, a three-dimensional sp³-rich character, and conformational rigidity, offer significant advantages in the design of bioactive molecules.[1][2] These features can lead to enhanced metabolic stability, improved solubility, and better pharmacokinetic profiles.[1] Consequently, the azetidine scaffold is present in several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, highlighting its therapeutic relevance across various diseases, including oncology, infectious diseases, and inflammation.[1]

The synthesis of functionalized azetidines is, therefore, a topic of considerable interest. Among the various synthetic methodologies, the aza-Michael addition has proven to be a robust and efficient approach for the construction of carbon-nitrogen bonds, providing a direct route to highly valuable 3-substituted azetidine derivatives.[3] This document provides a detailed overview of the aza-Michael addition for the synthesis of functionalized azetidines, including mechanistic insights, comprehensive experimental protocols, and a discussion of the reaction's scope and limitations.

Reaction Principle: The Aza-Michael Addition

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[3] In the context of azetidine synthesis, this typically involves the reaction of an N-nucleophile with an azetidine-derived Michael acceptor. A common strategy employs methyl 2-(N-Boc-azetidin-3-ylidene)acetate as the acceptor, which can be readily synthesized from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction.[4][5]

The reaction is generally promoted by a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the deprotonation of the N-nucleophile, increasing its reactivity towards the electrophilic double bond of the Michael acceptor.[3] The N-Boc (tert-butyloxycarbonyl) protecting group on the azetidine ring is crucial as it prevents unwanted side reactions and can be easily removed under acidic conditions to provide the free amine for further functionalization.[3]

Figure 1: Generalized mechanism of the base-catalyzed aza-Michael addition.

Experimental Protocols

This section provides a general protocol for the aza-Michael addition to synthesize functionalized azetidines, adapted from the work of Gudelis et al.[3], followed by a specific example for the synthesis of methyl 2-(1-(1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate.

General Protocol for the Aza-Michael Addition

Materials:

  • Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (Michael acceptor)

  • Desired N-nucleophile (e.g., pyrazole, imidazole, azetidine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating apparatus (e.g., oil bath)

  • Standard laboratory glassware for work-up and purification

  • Reagents for work-up (e.g., ethyl acetate, saturated aqueous sodium bicarbonate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 equivalent) in anhydrous acetonitrile, add the desired N-nucleophile (1.0–1.2 equivalents).[3]

  • Add DBU (1.0 equivalent) to the reaction mixture.[3]

  • Stir the reaction mixture at 65 °C.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 16 hours depending on the nucleophile.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.[3]

  • Purify the residue by flash column chromatography on silica gel to obtain the desired functionalized azetidine derivative.[3]

Experimental_Workflow start Start reagents Combine Michael Acceptor, N-Nucleophile, and DBU in Anhydrous Acetonitrile start->reagents reaction Heat at 65 °C (4-16 hours) reagents->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool to Room Temperature and Concentrate monitoring->workup Complete purification Purify by Flash Column Chromatography workup->purification product Obtain Pure Functionalized Azetidine purification->product

Figure 2: Step-by-step experimental workflow for the aza-Michael addition.

Specific Protocol: Synthesis of Methyl 2-(1-(1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate

This protocol details the synthesis of a pyrazole-containing azetidine derivative, a valuable building block for further chemical exploration.

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 g, 4.4 mmol, 1.0 eq) in anhydrous acetonitrile (20 mL).

  • Add 1H-pyrazole (0.33 g, 4.84 mmol, 1.1 eq) to the solution.

  • Add DBU (0.67 g, 4.4 mmol, 1.0 eq) to the reaction mixture.

  • Stir the mixture at 65 °C for 16 hours.[5]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, allow the reaction to cool to room temperature and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product. The yield for this specific reaction is reported to be 83%.[5]

Results and Discussion: Scope and Versatility

The aza-Michael addition for the synthesis of functionalized azetidines demonstrates broad substrate scope and functional group tolerance, making it a highly versatile tool for medicinal chemists.[3][6] A variety of N-nucleophiles, including aliphatic and aromatic heterocycles, can be successfully employed.[5]

N-NucleophileReaction Time (h)Yield (%)
Azetidine464
1H-Pyrazole1683
4-Bromo-1H-pyrazole1682
3-(Trifluoromethyl)-1H-pyrazole1673
1H-Imidazole1653
1H-Benzimidazole1656
1H-Indole1655

Table 1: Aza-Michael addition of various heterocyclic amines to methyl 2-(N-Boc-azetidin-3-ylidene)acetate. Data adapted from Gudelis et al.[3][5]

The reaction times and yields can vary depending on the nucleophilicity and steric hindrance of the amine. For instance, more nucleophilic aliphatic amines like azetidine react faster than less nucleophilic aromatic heterocycles like pyrazole.[5] The methodology is also amenable to the use of substituted heterocycles, allowing for the introduction of further diversity. For example, the successful reaction with 4-bromo-1H-pyrazole provides a handle for subsequent transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling further diversification of the azetidine scaffold.[4][5]

Conclusion

The aza-Michael addition represents a powerful and straightforward method for the synthesis of a diverse range of functionalized 3-substituted azetidines.[3] The operational simplicity, good to excellent yields, and broad substrate scope make this reaction highly attractive for applications in drug discovery and medicinal chemistry. The resulting functionalized azetidines are valuable building blocks that can be further elaborated to explore new chemical space and develop novel therapeutic agents.[6]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 2026 Jan 5. Available from: [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. 2024. Available from: [Link]

  • Gudelis, A., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023 Jan 21;28(3):1091. Available from: [Link]

  • Mughal, H., & Szostak, M. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. 2021;19(15):3274-3286. Available from: [Link]

  • Gudelis, A., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. 2023 Jan 21. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Oxetan-3-yl)azetidin-3-amine Hemioxalate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in the synthesis of 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate. This molecule combines two highly strained heterocycles—an oxetane and an azetidine—making it uniquely susceptible to ring-opening, polymerization, and poor salt crystallization.

This guide provides field-proven, mechanistically grounded solutions designed as a self-validating system to maximize your overall yield.

Section 1: Reductive Amination Troubleshooting

Q: My reductive amination yields are consistently below 50%, and I observe a significant amount of unreacted azetidine starting material. What is causing this? A: The primary culprit is the premature reduction of oxetan-3-one or its loss due to volatility. Oxetan-3-one is highly volatile and can easily be lost to the headspace of the reactor. Furthermore, if the reducing agent is too aggressive, it will reduce the ketone to oxetan-3-ol before the iminium intermediate can fully form.

The Fix: Use Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) instead of sodium borohydride or sodium cyanoborohydride. The electron-withdrawing acetoxy groups attenuate the nucleophilicity of the borohydride, making [1]. Always pre-stir the tert-butyl azetidin-3-ylcarbamate and 1.2 equivalents of oxetan-3-one in 1,2-dichloroethane (DCE) for 30–60 minutes to ensure complete iminium formation before adding STAB at 0 °C.

Section 2: Deprotection and Ring Stability

Q: During the removal of the Boc protecting group, I am observing multiple side products and a drastic drop in yield. Is the oxetane ring opening? A: Yes. The oxetane ring possesses significant[2]. Under strongly acidic, aqueous conditions (such as aqueous HCl or neat TFA without scavengers), water or other nucleophiles can attack the protonated oxetane oxygen, leading to catastrophic ring-opening and polymerization.

The Fix: Perform a strictly anhydrous deprotection. Use 4M HCl in dioxane at 0 °C. By excluding water, you eliminate the primary nucleophile responsible for ring-opening. The dioxane stabilizes the intermediate through weak coordination. Once the deprotection is complete, immediately neutralize the hydrochloride salt with a mild base at low temperature to isolate the free base.

Section 3: Hemioxalate Salt Crystallization

Q: When I attempt to form the hemioxalate salt, I either get a gummy oil or elemental analysis shows I have formed the monooxalate salt (1:1 ratio). How do I force the hemioxalate (2:1 ratio)? A: Hemioxalate formation requires precise stoichiometric control and the correct thermodynamic environment. Oxalic acid is diprotic; if you add it too quickly or use an excess, the monooxalate (where one amine pairs with one hydrogen oxalate anion) will precipitate first. Gummy oils occur when the solvent cannot adequately solvate the intermediate ionic species before crystallization.

The Fix: You must use exactly 0.5 equivalents of anhydrous oxalic acid. The choice of solvent is critical: polar protic solvents like ethanol (EtOH) are required because they[3]. Dissolve the free base in EtOH at 40 °C, and add the 0.5 eq oxalic acid dropwise. This controlled addition ensures the amine is always in excess until the very end, thermodynamically favoring the hemioxalate crystal lattice.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and the resulting yield improvements.

Synthesis PhaseStandard ConditionOptimized ConditionMechanistic RationaleYield Impact
Reductive Amination NaBH₃CN in MeOH, RTSTAB in DCE, 0 °C to RTSTAB prevents premature ketone reduction; DCE avoids protic solvent interference.+25%
Boc Deprotection Neat TFA, RT4M HCl in Dioxane, 0 °CAnhydrous conditions prevent nucleophilic ring-opening of the strained oxetane.+30%
Salt Formation 1.0 eq Oxalic Acid, EtOAc0.5 eq Oxalic Acid, EtOH (40 °C)Strict stoichiometry and polar protic stabilization prevent monooxalate/oil formation.+15%
Standardized Experimental Protocol

This self-validating protocol ensures that each step provides a stable, verifiable intermediate before proceeding to the next.

Step 1: Reductive Amination to 1-(Oxetan-3-yl)azetidin-3-ylcarbamate

  • Charge a dry, argon-purged flask with tert-butyl azetidin-3-ylcarbamate (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Add oxetan-3-one (1.2 eq) dropwise at room temperature. Stir for 45 minutes to allow iminium formation. (Validation: Monitor by TLC/LCMS for the complete consumption of the primary amine).

  • Cool the reaction mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes to control the exotherm.

  • Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Anhydrous Deprotection to Free Base

  • Dissolve the crude Boc-protected intermediate in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Slowly add 4M HCl in dioxane (4.0 eq). Stir at 0 °C for 2 hours. (Validation: LCMS should show complete disappearance of the Boc-mass peak; avoid prolonged exposure to prevent oxetane degradation).

  • Concentrate the mixture under reduced pressure (temperature < 30 °C).

  • Redissolve the residue in a minimal amount of water, cool to 0 °C, and carefully adjust the pH to 10 using 2M NaOH. Extract extensively with a 9:1 DCM/MeOH mixture. Dry and concentrate to yield the free base as a pale oil.

Step 3: Hemioxalate Salt Crystallization

  • Dissolve the free base (1.0 eq) in absolute ethanol (EtOH) (10 mL/g) and heat to 40 °C.

  • In a separate vial, dissolve anhydrous oxalic acid (exactly 0.50 eq) in absolute EtOH (5 mL/g).

  • Add the oxalic acid solution dropwise to the free base solution over 30 minutes with vigorous stirring. A white precipitate should begin to form.

  • Stir at 40 °C for 1 hour, then slowly cool to 5 °C at a rate of 0.5 °C/min.

  • Filter the resulting crystals, wash with cold EtOH, and dry under high vacuum at 30 °C to afford this compound. (Validation: ¹H NMR integration must show a precise 2:1 ratio of azetidine protons to oxalate protons).

Mechanistic Workflow Visualization

G cluster_0 Phase 1: Reductive Amination cluster_1 Phase 2: Anhydrous Deprotection cluster_2 Phase 3: Salt Crystallization N1 Oxetan-3-one + Boc-Azetidin-3-amine N2 Iminium Formation (DCE, 45 min) N1->N2 N3 STAB Reduction (NaBH(OAc)3, 0°C) N2->N3 N4 Boc-Protected Intermediate N3->N4 N5 Anhydrous Acidolysis (4M HCl/Dioxane, 0°C) N4->N5 N6 Free Base Extraction (pH 10, DCM/MeOH) N5->N6 N7 Dissolution in EtOH (40°C) N6->N7 N8 Oxalic Acid Addition (Strictly 0.5 eq) N7->N8 N9 1-(Oxetan-3-yl)azetidin-3-amine Hemioxalate Salt N8->N9

Optimized 3-phase workflow for this compound synthesis.

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Organic Chemistry Portal (Originally published in J. Org. Chem.).[Link]

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications.[Link]

Sources

purification challenges of polar amine compounds like 1-(Oxetan-3-yl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with highly polar molecules, such as the drug scaffold 1-(Oxetan-3-yl)azetidin-3-amine . These compounds are notorious for their difficult handling due to high polarity, basicity, and often-unpredictable chromatographic behavior.[1]

This document provides a structured approach to troubleshooting common purification issues and offers detailed protocols for alternative strategies. Our goal is to equip you with the foundational knowledge and practical steps to achieve high-purity compounds efficiently.

Part 1: Troubleshooting Guide

This section directly addresses common problems in a question-and-answer format, providing both the underlying cause and actionable solutions.

Question 1: My amine streaks badly on silica TLC plates and gives broad, tailing peaks during flash chromatography. What's happening and how do I fix it?

Probable Cause: This is a classic sign of strong, undesirable interactions between your basic amine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] The basic nitrogen atom is protonated by these acidic sites, causing the compound to "stick" to the stationary phase, leading to poor elution, tailing peaks, and potential product decomposition.[1]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanols. This "competing base" will interact with the silica, allowing your compound to elute more cleanly.

    • Recommended Modifier: Start by adding 0.5-1% triethylamine (TEA) or 2-propanolamine to your mobile phase (e.g., Dichloromethane/Methanol). For more polar systems, a 1-2% solution of ammonium hydroxide in methanol can be effective.[2]

  • Stationary Phase Change: Switch to a less acidic or a basic stationary phase.

    • Amine-Functionalized Silica: These columns have a basic surface, which prevents the strong acid-base interaction causing tailing. They can often be used with neutral solvent systems like hexane/ethyl acetate.[2][3]

    • Basic Alumina: Alumina is another alternative, but be aware that it can have its own set of reactivity issues.

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase flash chromatography with a high pH mobile phase can be an excellent option. At a higher pH, the amine is in its neutral, free-base form, making it more retentive on a C18 column.[2]

Question 2: My compound is not retained on a C18 reverse-phase column and elutes in the void volume. How can I get it to stick?

Probable Cause: Highly polar compounds like 1-(Oxetan-3-yl)azetidin-3-amine lack sufficient hydrophobicity to interact with the non-polar C18 stationary phase.[4] This is a common problem in reverse-phase chromatography (RPC).[5]

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution for very polar compounds.[4][6][7] HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent like acetonitrile.[8] The organic solvent creates a water-rich layer on the stationary phase surface, and your polar analyte partitions into this layer, leading to retention.[8] In HILIC, increasing the aqueous component of the mobile phase decreases retention time, the opposite of reverse-phase.[9]

  • Use Polar-Embedded or Polar-Endcapped Columns: These are specialized C18 columns designed to be more compatible with highly aqueous mobile phases and offer enhanced retention for polar analytes.[10]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for a basic amine) to the mobile phase forms a neutral, more hydrophobic ion pair with your charged analyte, increasing its retention on a standard C18 column.[11] Note that these reagents are often non-volatile and can be difficult to remove from the final product and are generally incompatible with mass spectrometry.[5][12]

Question 3: I've successfully purified my compound, but now I can't remove the high-boiling point solvent (like DMSO or DMF) without product degradation.

Probable Cause: High-boiling point solvents require high temperatures or very low pressures for removal by rotary evaporation, which can degrade sensitive molecules.[13][14] The physical properties of these solvents, including low vapor pressure, make them challenging to handle as the sample becomes more concentrated.[13]

Solutions:

  • Lyophilization (Freeze-Drying): If your compound is soluble in water or a mixture of water and a solvent like tert-butanol or acetonitrile, lyophilization is an excellent, gentle method for solvent removal.

  • Solid-Phase Extraction (SPE): If your compound is in a solvent like DMF, you can dilute the mixture with a non-polar solvent (to reduce polarity) and load it onto an appropriate SPE cartridge (e.g., a cation-exchange cartridge for a basic amine). The product will bind to the sorbent, allowing the high-boiling solvent to be washed away. The pure product is then eluted with a stronger solvent.

  • Salt Formation and Precipitation: Convert your amine into a salt (e.g., a hydrochloride or tartrate salt) that is insoluble in your reaction solvent.[15] The precipitated salt can be isolated by filtration, leaving the high-boiling solvent behind. The free base can then be regenerated if needed.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best all-around chromatography technique for purifying polar amines?

There is no single "best" technique, as the optimal method depends on the specific properties of your compound and impurities. However, for highly polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) are often the most powerful and successful methods.[7][17]

TechniqueProsCons
HILIC Excellent retention for very polar compounds; compatible with MS; uses less hazardous solvents than normal phase.[5][6]Can require longer equilibration times; mechanism can be complex.[18]
SFC Very fast separations; reduced solvent consumption; easy sample recovery; environmentally friendly.[17][19]Requires specialized equipment; sample solubility can be a challenge.[17]
Ion-Exchange High capacity and selectivity for charged molecules.[20][21]Elution often requires high salt concentrations or pH gradients, which can be incompatible with MS and require downstream desalting.[5]
Reverse-Phase Widely available and well-understood technique.[5]Poor retention for highly polar compounds without modifiers like ion-pairing agents.[5]

Q2: How does salt formation help with purification?

Salt formation is a powerful non-chromatographic purification technique that leverages changes in solubility.[22] Amines react with acids to form ammonium salts.[22][23] These salts are often crystalline solids with significantly different solubility profiles than the neutral "free base" form.[24]

The general process involves:

  • Dissolving the crude amine in a suitable organic solvent.

  • Adding an acid (e.g., HCl in dioxane, or trichloroacetic acid) to precipitate the amine salt.[16]

  • Filtering off the solid salt, leaving soluble impurities in the solvent.

  • Washing the salt with a solvent in which it is insoluble.

  • If desired, the pure free-base amine can be regenerated by treating the salt with a base (like NaOH or NaHCO₃) and extracting it into an organic solvent.[22][24]

Q3: Can I use Supercritical Fluid Chromatography (SFC) for my polar amine?

Yes, SFC is an excellent and increasingly popular alternative to HPLC for purifying polar compounds, including amines.[17][19] While the primary mobile phase (supercritical CO₂) is non-polar, its polarity is tuned by adding a polar co-solvent (modifier), typically methanol. For basic compounds, adding a basic additive to the modifier is often necessary to achieve good peak shape.[25] SFC offers advantages of speed, lower solvent usage, and faster post-purification evaporation.[17]

Part 3: Experimental Protocols & Method Selection

Method Selection Workflow

Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree provides a logical workflow for approaching the purification of a polar amine.

Purification_Workflow Workflow for Polar Amine Purification start Crude Polar Amine check_solubility Assess Solubility & Stability start->check_solubility chromatography Chromatography Needed check_solubility->chromatography Impurities are soluble salt_formation Attempt Salt Formation / Crystallization check_solubility->salt_formation Selective precipitation possible sfc SFC chromatography->sfc ion_exchange Ion-Exchange (IEX) chromatography->ion_exchange rp_check Sufficiently Hydrophobic? chromatography->rp_check success Pure Compound salt_formation->success rp_hplc Reverse-Phase (RPC) rp_hplc->success failure Re-evaluate Strategy rp_hplc->failure Poor Separation hilic HILIC hilic->success hilic->failure Poor Separation sfc->success sfc->failure Poor Separation ion_exchange->success ion_exchange->failure Poor Separation rp_check->rp_hplc Yes rp_check->hilic No failure->chromatography

Sources

Oxetane Technical Support Center: Troubleshooting Ring Stability & Reaction Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Oxetane Technical Support Center. As a Senior Application Scientist, I have designed this guide to help medicinal chemists, process scientists, and drug development professionals navigate the thermodynamic and kinetic realities of the oxetane ring.

While the oxetane scaffold is a premier bioisostere for gem-dimethyl and carbonyl groups—dramatically improving aqueous solubility and metabolic stability—its inherent ring strain requires precise control over reaction conditions[1][2]. This guide moves beyond basic protocols to explain the causality behind oxetane reactivity, providing self-validating workflows to ensure your structural motifs survive complex synthetic sequences.

PART 1: The Thermodynamic Reality of Oxetanes

Before troubleshooting specific reactions, we must establish the baseline thermodynamics of the system. The stability of small-ring heterocycles is dictated by their ring strain, which directly influences their susceptibility to ring-opening reactions[3]. The oxetane ring occupies a intermediate zone: it is less reactive than highly strained epoxides, yet significantly more labile than unstrained tetrahydrofurans[3].

Table 1: Comparative Ring Strain Energies of Cyclic Ethers

HeterocycleRing SizeRing Strain (kcal/mol)Ring Strain (kJ/mol)Relative Stability
Epoxide (Oxirane)327.3114Highly Labile
Oxetane 4 25.5 107 Moderately Stable
Tetrahydrofuran (THF)55.623Highly Stable

Data synthesized from foundational thermodynamic assessments of cyclic ethers[3].

PART 2: Troubleshooting Guide – Acidic Conditions

Q: My oxetane intermediate is decomposing during a Boc-deprotection step. Why is this happening, and how can I prevent it? A: The oxetane ring is highly susceptible to ring-opening under strong Brønsted or Lewis acidic conditions[3][4].

  • The Causality: The reaction is initiated by the protonation of the ether oxygen. This creates a highly activated, polarized intermediate. The adjacent carbons become highly electrophilic and susceptible to nucleophilic attack (often by water, halide ions, or the conjugate base of the acid), leading to irreversible ring cleavage and the formation of 1,3-diol derivatives[3][5].

  • The Solution: Switch to milder acidic conditions (e.g., TFA at 0 °C instead of concentrated HCl), strictly minimize reaction times, or redesign your route to introduce the oxetane moiety later in the synthesis[3][4].

Q: I am using a 3,3-disubstituted oxetane, which the literature says should be stable. However, it is still opening in mild acid. What am I missing? A: You are likely dealing with an internal nucleophile.

  • The Causality: While 3,3-disubstituted oxetanes are generally stable because the bulky substituents sterically block external nucleophiles from accessing the C–O σ* antibonding orbital, this steric shield is useless against intramolecular attacks[4]. If your molecule contains a nearby hydroxyl (-OH) or primary/secondary amine (-NH2, -NHR), the proximity effect allows these internal nucleophiles to attack the protonated oxetane, facilitating rapid intramolecular ring-opening[3][4].

  • The Solution: You must protect any internal nucleophiles before subjecting the molecule to acidic environments[3].

Standard Operating Procedure (SOP): Acid-Mediated Workup of Oxetane Compounds

To ensure a self-validating system where the integrity of the oxetane is preserved during isolation, follow this field-validated protocol[5]:

  • Reaction Quenching & LC-MS Validation: Monitor the reaction via LC-MS. Once >95% consumption of the starting material is confirmed, immediately cool the reaction mixture to 0 °C using an ice bath to kinetically freeze degradation pathways.

  • Buffering (Critical Causality Step): Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench residual acid.

    • Self-Validation Check: Test the aqueous layer with pH paper to ensure the pH is strictly > 4.0 (ideally between 7 and 8). Maintaining pH > 4 prevents the protonation of the oxetane oxygen during the aqueous workup[5].

  • Extraction: Extract the aqueous mixture with a non-nucleophilic organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Targeted Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

    • Expert Insight: Avoid MgSO₄ if the oxetane is highly sensitive. While MgSO₄ is a standard drying agent, the Mg²⁺ ion can act as a mild Lewis acid, potentially coordinating with the oxetane oxygen and initiating slow ring-opening during concentration.

  • Concentration: Filter and concentrate under reduced pressure. Keep the water bath temperature strictly below 30 °C to prevent thermal degradation[3].

PART 3: Troubleshooting Guide – Basic, Reductive, and Oxidative Conditions

Q: Can I perform strong basic alkylations (e.g., using NaH or KOH) on molecules containing an oxetane ring? A: Yes. Unlike epoxides, which readily open upon treatment with strong nucleophiles even without acid catalysis, oxetanes demonstrate exceptional stability in the presence of bases[3].

  • The Causality: In basic media, the ether oxygen cannot be protonated. Because an unprotonated alkoxide is a very poor leaving group, the activation energy required for nucleophilic ring cleavage remains prohibitively high[3][6]. You can safely perform S_N2 alkylations, saponifications, and cross-coupling reactions without compromising the ring[6][7].

Q: Are oxetanes stable to reducing agents? A: Stability under reductive conditions is strictly reagent-dependent[3][8].

  • Mild Reductants (Safe): Oxetanes are highly stable to sodium borohydride (NaBH₄), lithium borohydride (LiBH₄), and catalytic hydrogenation (e.g., H₂ with Pd/C or Pearlman's catalyst). If you need to reduce an ester in the presence of an oxetane, NaBH₄ in methanol at 0 °C is the self-validating standard[3][8].

  • Strong Reductants (High Risk): Vigorous conditions, such as lithium aluminum hydride (LiAlH₄) at elevated temperatures, will force reductive ring cleavage[3].

PART 4: Visualizing Oxetane Stability Workflows

To systematize your synthetic route design, consult the following logical workflow for oxetane stability triage.

OxetaneStability Start Oxetane Substrate Reaction Planning CondAcid Acidic Conditions Start->CondAcid CondBase Basic/Nucleophilic Conditions Start->CondBase CondRed Reductive Conditions Start->CondRed SubCheck 3,3-Disubstituted? (Steric Shielding) CondAcid->SubCheck BaseStable Highly Stable (No Activation) CondBase->BaseStable RedType Reagent Strength? CondRed->RedType IntNuc Internal Nucleophile Present? SubCheck->IntNuc Yes RiskHigh High Risk of Ring Opening (Avoid or Protect) SubCheck->RiskHigh No (Mono/Unsub) IntNuc->RiskHigh Yes (-OH, -NH2) SafeAcid Proceed with Caution (Monitor pH > 4) IntNuc->SafeAcid No RedStrong Strong (e.g., LiAlH4, Δ) RedType->RedStrong RedMild Mild (e.g., NaBH4, H2/Pd) RedType->RedMild

Caption: Logical workflow for assessing oxetane ring stability under various synthetic reaction conditions.

PART 5: FAQs on Oxetanes in Drug Discovery

Q: Why replace a gem-dimethyl group with an oxetane if it introduces potential stability risks during synthesis? A: The strategic replacement of a gem-dimethyl group with an oxetane ring is a masterclass in bioisosterism. While gem-dimethyls are highly lipophilic and suffer from metabolic liabilities (e.g., rapid CYP450-mediated hydroxylation), the oxetane ring is metabolically robust[1][9]. The ether oxygen acts as a strong hydrogen bond acceptor, dramatically increasing aqueous solubility (sometimes by a factor of 4,000) and lowering lipophilicity (LogD)[1]. This translates directly to improved oral bioavailability and superior pharmacokinetic profiles[1][2].

Q: How does the oxetane ring affect the basicity of adjacent amines in my lead compound? A: When an oxetane is placed adjacent to an amine (e.g., a 3-aminooxetane), the strong electron-withdrawing inductive effect of the oxetane oxygen significantly reduces the electron density on the nitrogen[2][5]. This lowers the pKa of the amine, which is a highly effective strategy for mitigating hERG toxicity liabilities and improving membrane permeability, all while maintaining the sp³-rich, three-dimensional character of the molecule[2][10].

References
  • Wuitschik, G., et al. "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 2010. URL: [Link]

  • "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, ACS Publications, 2023. URL: [Link]

  • "Organic & Biomolecular Chemistry: Oxetane and azetidine ethers." RSC Publishing, 2023. URL: [Link]

  • "Synthetic oxetanes in drug discovery: where are we in 2025?" Taylor & Francis, 2025. URL: [Link]

  • "Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!" Chimia, 2014. URL: [Link]

Sources

Technical Support Center: Optimization of Coupling Reactions with 1-(Oxetan-3-yl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for coupling reactions involving 1-(Oxetan-3-yl)azetidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common challenges encountered when using this unique and valuable building block. The presence of two strained four-membered rings—oxetane and azetidine—imparts specific steric and electronic properties that require careful consideration during reaction optimization.[1][2][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Section 1: General Considerations & Stability

Q1: What are the key stability concerns for the 1-(Oxetan-3-yl)azetidin-3-amine scaffold?

A: The primary concern is the potential for ring-opening of the oxetane and azetidine moieties under harsh conditions.[4]

  • Acidic Conditions: The oxetane ring is particularly susceptible to cleavage in the presence of strong acids.[5] This can be a significant issue during acidic workups or if using strongly acidic reaction conditions.

  • Basic Conditions: Both rings exhibit greater stability under basic conditions, which is advantageous for many common coupling reactions.[5] However, prolonged exposure to very strong bases at high temperatures should still be approached with caution.

  • Thermal Stress: High reaction temperatures (>120 °C) can promote decomposition pathways for strained rings.[5] It is advisable to keep reaction temperatures as low as is practical for achieving a reasonable reaction rate.

Q2: This amine seems sterically hindered. How does that impact reaction design?

A: The secondary amine is flanked by two four-membered rings, creating significant steric bulk. This can slow down the rate of reaction compared to less hindered amines. To overcome this, you may need to employ:

  • More reactive coupling partners (e.g., acid chlorides instead of carboxylic acids).[][7]

  • Highly efficient coupling reagents (e.g., HATU).[8]

  • Longer reaction times or moderately elevated temperatures (e.g., 40-80 °C).

  • For palladium-catalyzed reactions, bulky ligands are often required to facilitate the reductive elimination step.[9]

Section 2: Troubleshooting Amide Coupling (Acylation)

Q3: My amide coupling reaction with a carboxylic acid is showing low or no yield. What are the most common causes?

A: This is a frequent issue and can typically be traced to one of four areas: inadequate carboxylic acid activation, low nucleophilicity/steric hindrance of the amine, side reactions, or suboptimal conditions.[10][11]

G start Low Amide Yield Detected check_activation Step 1: Verify Carboxylic Acid Activation start->check_activation check_reagent Is the coupling reagent and base appropriate? check_activation->check_reagent check_conditions Step 2: Assess Reaction Conditions check_reagent->check_conditions Yes change_reagent Action: Switch to a more potent coupling reagent (e.g., HATU). Ensure non-nucleophilic base (e.g., DIPEA) is used. check_reagent->change_reagent No is_hindered Are substrates sterically demanding? check_conditions->is_hindered check_side_reactions Step 3: Investigate Side Reactions is_hindered->check_side_reactions Yes modify_conditions Action: Increase temperature (40-60°C), extend reaction time, or use a less coordinating solvent (e.g., DMF). is_hindered->modify_conditions No lcms_analysis Analyze crude LC-MS for byproducts (e.g., N-acylurea) check_side_reactions->lcms_analysis solution Problem Resolved lcms_analysis->solution No major side products address_side_reactions Action: If N-acylurea is seen, switch from EDC to HATU. If starting materials remain, issue is likely activation/conditions. lcms_analysis->address_side_reactions Side products detected change_reagent->check_conditions modify_conditions->check_side_reactions address_side_reactions->solution

Q4: How do I choose the best coupling reagent for this amine?

A: The choice of coupling reagent is critical.[8][12] Given the amine's steric hindrance, a high-reactivity reagent is recommended to ensure efficient formation of the active ester and subsequent aminolysis.

Reagent ClassExample(s)Recommended Use Case & Rationale
Uronium/Aminium HATU, HBTU Highly Recommended. These reagents form highly reactive OAt/OBt active esters. HATU is generally superior for sterically hindered substrates due to the anchimeric assistance from the pyridine nitrogen in the HOAt group, which accelerates the reaction and suppresses side reactions.[8][13]
Carbodiimide EDC, DCC Use with Caution. While common, these can lead to a significant N-acylurea byproduct if the nucleophilic attack by the hindered amine is slow.[10] If using EDC, an additive like HOBt or Oxyma Pure is mandatory to improve efficiency.[14]
Phosphonium PyBOP Good Alternative. Forms a reactive OBt active ester. It is a safer alternative to the original BOP reagent, which produces a carcinogenic byproduct.[8]
Acid Halide Acyl Chloride For Difficult Couplings. Activating the carboxylic acid as an acyl chloride (e.g., with SOCl₂ or oxalyl chloride) provides the most reactive species.[][7] This method requires a non-nucleophilic base (e.g., DIPEA, triethylamine) to scavenge the HCl byproduct.[]

Q5: What are the optimal base and solvent combinations for amide coupling?

A:

  • Base: A non-nucleophilic, sterically hindered organic base is ideal. Diisopropylethylamine (DIPEA) is the standard choice. It is basic enough to facilitate the reaction but is too bulky to compete as a nucleophile. A typical loading is 2-3 equivalents.

  • Solvent: A polar aprotic solvent is generally best. N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are excellent choices as they effectively solvate the reactants and intermediates. Dichloromethane (DCM) can also be used but may result in slower reaction rates for challenging couplings.

Section 3: Troubleshooting Buchwald-Hartwig Amination

Q6: My Buchwald-Hartwig amination is failing. What should I check first?

A: Buchwald-Hartwig reactions are highly sensitive to the reaction setup and components.[15] Failure is often due to catalyst inactivation, an inappropriate ligand/base combination, or poor reagent quality.[16][17]

Initial Checklist:

  • Inert Atmosphere: Is your reaction rigorously free of oxygen? Palladium catalysts, particularly the active Pd(0) species, are oxygen-sensitive.[16][17] Ensure all reagents and solvents are properly degassed and the reaction is run under a positive pressure of argon or nitrogen.

  • Solvent/Reagent Purity: Are your solvents anhydrous? Is the amine and aryl halide pure? Water and other impurities can poison the catalyst.[17]

  • Catalyst Formation: Are you using a reliable palladium source? Modern palladacycle precatalysts (e.g., G3 or G4 type) are strongly recommended as they form the active LPd(0) catalyst more cleanly and efficiently than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[17]

G Failure1 Failure1 Pd0 Pd0 Failure1->Pd0 Precatalyst solves this Failure2 Failure2 RedElim RedElim Failure2->RedElim Bulky ligand accelerates Failure3 Failure3 Failure3->Pd0 Ligand choice protects Pd

Q7: Which ligand and base combination is best for coupling with 1-(Oxetan-3-yl)azetidin-3-amine?

A: For sterically hindered secondary amines, the choice of ligand is paramount to success. You need a bulky, electron-rich phosphine ligand that promotes the difficult reductive elimination step.[9][18]

LigandRecommended BaseRationale & Comments
RuPhos NaOtBu, LHMDS Primary Recommendation. RuPhos is specifically designed for coupling secondary amines and is an excellent starting point.[17][18]
XPhos NaOtBu, K₃PO₄ Strong Alternative. Another highly effective bulky monophosphine ligand suitable for challenging couplings.[17]
BrettPhos NaOtBu, LHMDS Often shows high reactivity and may be effective if other ligands fail.[17]

Base Selection:

  • Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine-palladium complex.[17][18]

  • If your substrate is base-sensitive, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this will likely require higher temperatures and longer reaction times.[17]

Optimized Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To an oven-dried vial, add the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and a magnetic stir bar.

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (to make a 0.1 M solution based on the carboxylic acid).

  • Add DIPEA (3.0 equiv) and stir the mixture for 10-15 minutes at room temperature to pre-activate the acid.

  • Add a solution of 1-(Oxetan-3-yl)azetidin-3-amine (1.2 equiv) in a small amount of DMF.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Track reaction progress by LC-MS or TLC. Look for the disappearance of the carboxylic acid starting material.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), RuPhos ligand (2.4 mol% if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial with a stir bar.[17]

  • Seal the vial with a PTFE-lined cap.

  • Remove the vial from the glovebox and add anhydrous, degassed toluene (to make a 0.1 M solution).

  • Add 1-(Oxetan-3-yl)azetidin-3-amine (1.2 equiv) via syringe.

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir vigorously for 12-24 hours.

  • Monitoring: The reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[16] Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

References

  • Chemistry of Amides. Chemistry LibreTexts. (2022-09-24). Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. (2024-04-29). Available at: [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Available at: [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Name of Publication Not Available. (2017-04-26). Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. (2024-11-25). Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). Available at: [Link]

  • Amides. Chemistry | Research Starters - EBSCO. Available at: [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? r/chemistry - Reddit. (2018-09-06). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Oxetane and azetidine-containing pharmaceuticals. ResearchGate. Available at: [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. (2020-02-26). Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC - NIH. Available at: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Name of Publication Not Available. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Name of Publication Not Available. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. (2024-10-08). Available at: [Link]

  • amide coupling reagents. Sciencemadness Discussion Board. (2005-04-19). Available at: [Link]

  • 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. Imperial Spiral. Available at: [Link]

  • Optimizing Amide Coupling Reactions. Scribd. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025-04-03). Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Name of Publication Not Available. (2023-02-16). Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022-08-29). Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. (2022-08-31). Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

troubleshooting scalability issues in the synthesis of oxetane-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Process Chemistry & Scale-Up)

Welcome to the Oxetane Synthesis Support Center. This guide addresses the specific engineering and chemical challenges encountered when scaling oxetane-containing motifs—critical bioisosteres for gem-dimethyl and carbonyl groups in modern drug discovery.

⚠️ Safety Advisory: High-Energy Intermediates

Read before proceeding: Oxetanes possess significant ring strain energy (~106 kJ/mol). While generally stable under physiological conditions, the synthesis of these rings often involves high-energy precursors (cyclic sulfates, diazo compounds) or highly exothermic cyclization steps.

  • Exotherm Hazard: Ring-closure reactions on scales >10g can exhibit rapid thermal runaways.

  • Volatility: Low molecular weight oxetanes (e.g., 3,3-dimethyloxetane) are volatile. Do not use high-vacuum rotary evaporation without controlled pressure monitoring.

Module 1: The "Workhorse" Route (Intramolecular Cyclization)

Context: The most robust method for generating 3,3-disubstituted oxetanes (the "gem-dimethyl" replacement) is the intramolecular displacement of a leaving group by an alcohol.

Workflow Visualization: The Cyclic Sulfate Strategy

This pathway is preferred for scale-up over standard tosylation due to faster kinetics and avoidance of competing elimination reactions.

Oxetane_Cyclization Diol 1,3-Diol (Precursor) Sulfite Cyclic Sulfite (SOCl2) Diol->Sulfite Activation (Exothermic) Sulfate Cyclic Sulfate (RuCl3/NaIO4) Sulfite->Sulfate Oxidation Oxetane Oxetane Product (Nucleophilic Attack) Sulfate->Oxetane Ring Closure (Nu- / Heat)

Figure 1: The Cyclic Sulfate route minimizes entropy loss, facilitating ring closure more effectively than open-chain leaving groups.

Troubleshooting Guide: Cyclization Failures

Q: My ring closure of the monotosylate of a 1,3-diol is stalling at 50% conversion. Adding more base just causes decomposition.

  • Diagnosis: You are likely fighting the "Thorpe-Ingold" effect (or lack thereof). If your 2-position is not heavily substituted, the conformational freedom of the open chain slows down the intramolecular attack (entropy penalty). Furthermore, monotosylates can undergo intermolecular polymerization or Grob fragmentation.

  • Solution: Switch to the Cyclic Sulfate or Cyclic Carbonate route.

    • Why: The cyclic sulfate pre-organizes the molecule into a conformation close to the transition state.

    • Protocol: Treat the 1,3-diol with

      
       to form the sulfite, oxidize with 
      
      
      
      to the sulfate, then treat with a nucleophile (or simply heat if the nucleophile is internal) to snap the ring shut.

Q: I am seeing massive elimination byproducts (allylic alcohols) instead of the oxetane.

  • Diagnosis: Your base is acting as a Brønsted base (proton abstraction) rather than a nucleophile initiator, or your temperature is too high. This is common when using

    
     with hindered substrates.
    
  • Solution:

    • Change Base: Switch to

      
       (at -78°C) or 
      
      
      
      (0°C) to form the alkoxide irreversibly before heating.
    • Leaving Group Tuning: Consult the table below to select a leaving group (LG) that favors substitution (

      
      ) over elimination (
      
      
      
      ).
Leaving Group (LG)Reactivity (

)
Risk of EliminationScale-Up Suitability
Mesylate (-OMs) HighModerateGood (Cheap)
Tosylate (-OTs) ModerateHighModerate (Slow)
Triflate (-OTf) Very HighVery HighPoor (Too reactive/Unstable)
Nosylate (-ONs) HighLowExcellent (Cleanest profile)
Cyclic Sulfate Extreme Low Best for difficult closures

Module 2: Photochemical Scale-Up (Paternò-Büchi)

Context: For complex spirocyclic oxetanes or highly substituted rings, the Paternò-Büchi [2+2] cycloaddition is powerful but notoriously difficult to scale due to light penetration issues (Beer-Lambert Law).

Workflow Visualization: Continuous Flow Photochemistry

Batch reactors fail at scale because photons cannot penetrate deep into the vessel. Flow chemistry creates a thin film, ensuring uniform irradiation.

Paterno_Buchi_Flow Reagents Reagents (Ketone + Alkene) Pump HPLC Pump (Flow Rate Control) Reagents->Pump Reactor FEP Tubing Reactor (Wrapped around UV Lamp) Pump->Reactor Residence Time Optimization BPR Back Pressure Regulator (Maintains Liquid Phase) Reactor->BPR Collection Product Stream (Oxetane) BPR->Collection

Figure 2: Continuous flow setup for scaling photochemical [2+2] cycloadditions. The thin tubing diameter (FEP) overcomes light attenuation.

Troubleshooting Guide: Photochemistry

Q: My Paternò-Büchi reaction works in a test tube but yields <10% in a 1L flask.

  • Diagnosis: Photon attenuation. In a 1L flask, the reaction only occurs in the first few millimeters near the glass. The rest of the mixture acts as a light filter.

  • Solution: Implement Flow Chemistry.

    • Hardware: Use FEP (Fluorinated Ethylene Propylene) tubing wrapped around a medium-pressure mercury lamp or high-power LED array (365 nm).

    • Parameter: Calculate Residence Time (

      
      ) = Reactor Volume / Flow Rate. Target a 
      
      
      
      that matches your batch completion time (usually 10-30 mins).

Q: The reaction is successful, but I isolate a mixture of regioisomers.

  • Diagnosis: Paternò-Büchi regioselectivity is governed by the stability of the intermediate 1,4-diradical.

  • Solution:

    • Electronic Bias: Use electron-rich alkenes (enol ethers) to force the formation of the more stable oxygen-stabilized diradical.

    • Substrate Design: If possible, tether the ketone and alkene (intramolecular reaction) to enforce a single regioisomer via geometric constraints.

Module 3: Isolation & Stability (The "Silent Killer")

Context: You synthesized the oxetane, but it vanished during purification.

Q: My product disappeared on the silica column.

  • Diagnosis: Acid-catalyzed ring opening. Silica gel is slightly acidic (

    
    ). Oxetanes, while stable to bases, are Lewis-base labile and will open to form alcohols or rearrange on acidic silica.
    
  • Solution: Column Neutralization.

    • Pre-treatment: Slurry your silica gel in Hexane/EtOAc containing 1-2% Triethylamine (TEA) before packing the column.

    • Eluent: Maintain 0.5% TEA in your mobile phase during the run.

    • Alternative: Use Basic Alumina instead of silica (though resolution may be lower).

Q: I lost 40% of my mass on the rotavap.

  • Diagnosis: Volatility. Small oxetanes (e.g., 3,3-dimethyloxetane) have significant vapor pressure.

  • Solution:

    • Do not evaporate to dryness if the MW is < 150 g/mol .

    • Keep the product in solution (e.g., in DCM or MTBE) and assay by qNMR.

    • If isolation is required, use a cool bath (0°C) and controlled vacuum (>100 mbar), avoiding high-vacuum pumps.

Module 4: Common Misconceptions (FAQ)

Q: Can I use Corey-Chaykovsky reagents (DMSO/Sulfonium ylides) to make oxetanes from ketones?

  • A: Generally, No.

    • Clarification: Reaction of ketones with dimethylsulfonium methylide typically yields epoxides (oxiranes), not oxetanes.

    • Exception: Oxetanes can be formed via ring expansion of epoxides or using specific sulfoxonium ylide conditions on highly electrophilic substrates, but this is not a general scalable route. Stick to the 1,3-diol cyclization or Paternò-Büchi for reliable results.

Q: Are oxetanes stable in biological assays?

  • A: Yes. Unlike epoxides (which are alkylating agents), oxetanes are generally metabolically stable and do not react with nucleophiles (DNA/Protein) under physiological conditions. They are excellent bioisosteres for carbonyls because they accept hydrogen bonds but are lipophilic.

References & Grounding

  • Bull, J. A., et al. (2016).[1][2][3] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][4][5][6][7][8] Chemical Reviews, 116(19), 12150–12233.[1]

    • Context: The definitive review on oxetane stability and synthesis.

    • [2]

  • Wuitschik, G., Carreira, E. M., et al. (2006).[7] "Oxetanes as Promising Physicochemical Motifs in Drug Discovery." Angewandte Chemie International Edition, 45(46), 7736–7739.

    • Context: Establishes oxetanes as gem-dimethyl bioisosteres and details the 1,3-diol cyclization route.

  • Wuitschik, G., et al. (2008).[9][10] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.[9][10]

    • Context: Methodologies for spirocyclic oxetane synthesis (Roche protocols).

  • Hook, B. D., Booker-Milburn, K. I., et al. (2005). "Flow Photochemistry: The Paternò-Büchi Reaction on a Large Scale." Journal of Organic Chemistry.

    • Context: Engineering solutions for scaling photochemical reactions.

    • Note: Foundational work on FEP flow reactors for this specific transformation.

Sources

Technical Support Center: Managing Diastereoselectivity in Reactions with 1-(Oxetan-3-yl)azetidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing diastereoselectivity in reactions involving the 1-(Oxetan-3-yl)azetidin-3-amine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable insights into controlling stereochemical outcomes in their experiments. The unique three-dimensional structure of this building block, prized in modern drug discovery for its ability to improve physicochemical properties, also presents distinct synthetic challenges.[1][2] This resource combines mechanistic principles with practical, field-proven troubleshooting strategies to help you navigate these challenges effectively.

Section 1: Foundational Concepts & FAQs

This section addresses common high-level questions regarding the stereochemistry of the 1-(Oxetan-3-yl)azetidin-3-amine core and the general principles governing diastereoselectivity.

Question 1: What are the key stereochemical features of 1-(Oxetan-3-yl)azetidin-3-amine that I need to consider?

Answer: The primary stereochemical feature is the chiral center at the C3 position of the azetidine ring, where the amine group is attached. When this amine participates in a reaction that creates a new stereocenter (for example, by reacting with a prochiral ketone or a chiral carboxylic acid), a pair of diastereomers can be formed. The fused, bicyclic-like nature of the oxetane-azetidine system creates two distinct faces for reagent approach, leading to potential facial selectivity. The conformation of the four-membered rings can be influenced by substitution, which in turn affects the steric environment around the reactive amine.[2]

Question 2: What are the primary factors that influence diastereoselectivity in reactions with this amine?

Answer: Diastereoselectivity in these reactions is primarily governed by the energetic difference between the two transition states leading to the different diastereomeric products. The key factors you can control are:

  • Steric Hindrance: The relative bulk of the substituents on your reacting partner, the amine itself, and the reagents will dictate the most favorable, least sterically hindered approach. This is often the dominant factor.

  • Reagent/Catalyst Choice: The size and nature of the reagents (e.g., reducing agents, coupling agents) or catalysts can dramatically influence which face of the intermediate is attacked.[3] Bulky reagents will favor approach from the less hindered face.

  • Reaction Temperature: Lower temperatures generally increase selectivity by making the reaction more sensitive to small differences in activation energy between the two diastereomeric transition states (kinetic control).

  • Solvent: The solvent can influence the conformation of the substrate and transition states through solvation effects and hydrogen bonding, thereby altering the stereochemical outcome.

  • Substrate Control: In some cases, existing chirality on the reaction partner can exert a strong directing effect, overriding the inherent facial bias of the amine scaffold.

Question 3: Why is a low diastereomeric ratio (d.r.) a problem, and what is a typical target?

Answer: A low diastereomeric ratio (e.g., 1:1 or 2:1) is problematic for several reasons. First, it reduces the overall yield of the desired active compound, making the synthesis less efficient. Second, it necessitates challenging and often costly chromatographic separation of the diastereomers. In drug development, regulatory agencies require that stereoisomers be treated as separate entities, each requiring characterization. An ideal d.r. is typically >10:1, and a ratio of >20:1 is considered excellent, often allowing for simple purification by crystallization or avoiding separation altogether.

Section 2: Troubleshooting Guides by Reaction Type

This section provides specific, question-and-answer-based troubleshooting for the most common reactions performed with the 1-(Oxetan-3-yl)azetidin-3-amine scaffold.

Guide 1: Amide Coupling Reactions

The formation of an amide bond by coupling the amine with a carboxylic acid is a fundamental transformation. However, achieving high diastereoselectivity, especially with chiral or sterically hindered carboxylic acids, can be challenging.

Problem: My amide coupling reaction is producing a nearly 1:1 mixture of diastereomers. Where should I start troubleshooting?

Answer: A 1:1 ratio indicates there is almost no energy difference between the two competing transition states. The first and most impactful parameters to investigate are the coupling reagent and the reaction temperature .

  • Initial Step: Lower the reaction temperature. Run the reaction at 0 °C or even -20 °C. This will often amplify the small energetic differences and improve the d.r.

  • Next Step: Change your coupling reagent. The structure of the activated carboxylic acid intermediate and the associated counter-ions can significantly alter the steric environment of the transition state. If you are using a standard carbodiimide like EDC, consider switching to a uronium-based reagent like HATU, which is often more effective for hindered couplings.[4][5]

Question: I'm coupling with a sterically demanding carboxylic acid and getting low selectivity. Which coupling reagents and additives are best suited for this?

Answer: For challenging couplings, the choice of reagent is critical. Simple activation is often insufficient. You need a system that minimizes side reactions and provides a sterically defined transition state.

  • Recommended Reagents: Uronium/Aminium salts like HATU or HBTU are generally the first choice. They react rapidly to form a highly reactive activated ester, which can improve conversion and selectivity.[4]

  • Carbodiimide Systems: If using EDC , the inclusion of additives is essential. HOBt (Hydroxybenzotriazole) is standard, but for sterically hindered or electron-deficient partners, adding DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst can be beneficial. DMAP forms a highly reactive acylpyridinium intermediate.[6]

  • Acyl Halides: For extremely difficult cases, converting the carboxylic acid to an acyl chloride (using, e.g., SOCl₂) or acyl fluoride is a reliable but more aggressive strategy. This approach requires that other functional groups in the molecule are compatible.

Table 1: Comparison of Common Amide Coupling Reagents for Optimizing Diastereoselectivity
Reagent SystemTypical ConditionsAdvantagesConsiderations for Diastereoselectivity
EDC / HOBt DIPEA, DMF or DCM, 0 °C to RTEconomical, common, easy workup.Baseline performance; may give poor selectivity with hindered substrates.
EDC / HOBt / DMAP DIPEA, DCM, 0 °C to RTIncreased reactivity for hindered/poorly nucleophilic partners.[6]The highly reactive acylpyridinium ion may alter the transition state geometry.
HATU / DIPEA DMF or NMP, 0 °C to RTHigh reactivity, fast reaction times, often superior for hindered substrates.[4]The bulky nature of the activated ester can enhance facial discrimination. Often the best starting point for optimization.
Acyl Chloride Pyridine or Et₃N, DCM, 0 °CHighly reactive, drives difficult couplings to completion.Harsh conditions may not be tolerated. The small size of the chloride may reduce steric differentiation compared to bulkier leaving groups.
Diagram 1: Diastereomeric Transition States in Amide Coupling

Below is a conceptual diagram illustrating the two competing transition states. The goal of optimization is to increase the energy of the disfavored transition state (ΔG‡₂), thereby promoting the formation of a single diastereomer.

G cluster_reactants Reactants cluster_TS Transition States cluster_products Products Amine 1-(Oxetan-3-yl)azetidin-3-amine (R- or S-) Acid Chiral Carboxylic Acid (R*-COOH) Activated Activated Acid Intermediate (R*-CO-LG) Reagent Coupling Reagent (e.g., HATU) TS1 Transition State 1 (Favored Approach) ΔG‡₁ Activated->TS1 Lower Energy (Less Steric Clash) TS2 Transition State 2 (Disfavored Approach) ΔG‡₂ Activated->TS2 Higher Energy (More Steric Clash) Product1 Diastereomer 1 (Major) TS1->Product1 Product2 Diastereomer 2 (Minor) TS2->Product2

Caption: Competing pathways in diastereoselective amide coupling.

Guide 2: Reductive Amination

Reductive amination with an aldehyde or ketone creates a new stereocenter adjacent to the amine. The diastereoselectivity is determined during the reduction of the intermediate iminium ion (or enamine).

Question: My one-pot reductive amination gives a poor d.r. What is the most effective strategy to improve it?

Answer: The single most effective strategy is to switch from a one-pot (direct) to a stepwise procedure . A one-pot reaction has multiple processes (imine formation, reduction) occurring simultaneously, which can be difficult to control.

  • Step 1: Imine/Enamine Formation: First, form the iminium ion intermediate cleanly. This is typically done by mixing the amine and the carbonyl compound in a solvent like methanol or dichloroethane, often with a mild acid catalyst (like acetic acid) to facilitate dehydration. You can monitor this step by NMR or LC-MS to ensure complete conversion.

  • Step 2: Diastereoselective Reduction: Once the iminium is formed, cool the reaction (e.g., to 0 °C or -78 °C) and then add the reducing agent. This separation of steps allows you to optimize the reduction independently, which is the selectivity-determining step.[7][8]

Question: Which reducing agents provide the best diastereoselectivity for reducing cyclic iminium ions?

Answer: The size of the hydride reagent is paramount. Bulky reducing agents are much more sensitive to the steric environment of the iminium ion and will preferentially attack from the less hindered face.

  • First Choice (High Selectivity): Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for most reductive aminations.[7] Its bulk and milder reactivity often lead to excellent diastereoselectivity. It is also tolerant of mildly acidic conditions used to promote imine formation.

  • Second Choice (More Reactive): Sodium Cyanoborohydride (NaBH₃CN) is another option that works well under mildly acidic conditions. It is less bulky than STAB, which may result in lower selectivity.

  • Avoid (Low Selectivity): Strong, unhindered reducing agents like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LAH) are generally too reactive and unselective for this purpose. They will often attack both faces of the iminium ion with little discrimination, leading to poor d.r.

Table 2: Comparison of Reducing Agents for Diastereoselective Reductive Amination
Reducing AgentTypical ConditionsAdvantagesConsiderations for Diastereoselectivity
NaBH(OAc)₃ (STAB) DCE or THF, RT or 0 °CMild, tolerant of acid, excellent for one-pot reactions.[7]Highly Recommended. The bulky acetate groups provide high steric hindrance, leading to excellent facial selectivity.
NaBH₃CN MeOH, pH 5-6Effective and selective for iminium ions over carbonyls.Less bulky than STAB, may result in lower d.r. in sensitive cases. Toxic (releases HCN).
NaBH₄ MeOH or EtOH, 0 °CInexpensive, powerful.Generally not selective. Reduces iminium quickly but with poor facial control. Also reduces starting carbonyls.
Catalytic Hydrogenation H₂, Pd/C, PtO₂Clean, no salt byproducts.Selectivity depends heavily on the catalyst and substrate binding to its surface. Can be highly selective but requires screening.
Diagram 2: Facial Selectivity in Iminium Ion Reduction

This diagram shows how a bulky hydride reagent preferentially attacks one face of the planar iminium intermediate, leading to the major diastereomer.

G cluster_reactants Iminium Intermediate cluster_TS Hydride Attack Pathways cluster_products Products Iminium Iminium Ion (Planar C=N bond) TS1 Attack from Less-Hindered Face (Favored) Iminium->TS1 Low Energy (exo attack) TS2 Attack from More-Hindered Face (Disfavored) Iminium->TS2 High Energy (endo attack) Reagent Bulky Hydride Reagent (e.g., NaBH(OAc)₃) Product1 Major Diastereomer TS1->Product1 Product2 Minor Diastereomer TS2->Product2

Caption: Hydride attack pathways on the iminium intermediate.

Section 3: Experimental Protocols

Protocol 1: Screening Amide Coupling Conditions to Optimize Diastereoselectivity

This protocol outlines a parallel screening approach to quickly identify optimal conditions for a challenging amide coupling.

  • Setup: In four separate, dry vials equipped with stir bars, add the carboxylic acid (1.0 equiv) and the 1-(Oxetan-3-yl)azetidin-3-amine derivative (1.1 equiv).

  • Solvent Addition: To each vial, add anhydrous solvent (e.g., DMF or DCM) to achieve a concentration of 0.1 M.

  • Condition A (HATU): To Vial 1, add HATU (1.2 equiv). Cool to 0 °C, then add DIPEA (2.5 equiv).

  • Condition B (EDC/HOBt): To Vial 2, add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). Cool to 0 °C, then add DIPEA (2.5 equiv).

  • Condition C (EDC/DMAP): To Vial 3, add DMAP (1.0 equiv) and EDC·HCl (1.2 equiv). Stir at room temperature.[6]

  • Condition D (Low Temp HATU): To Vial 4, add HATU (1.2 equiv). Cool to -20 °C, then add DIPEA (2.5 equiv).

  • Reaction Monitoring: Allow all reactions to stir for 12-16 hours, gradually warming to room temperature (except for Vial D, which can be kept at low temp). Monitor progress by LC-MS or TLC.

  • Analysis: Upon completion, quench each reaction with water and extract with an appropriate organic solvent (e.g., EtOAc). Analyze the crude product mixture for each reaction by ¹H NMR or chiral HPLC to determine the conversion and diastereomeric ratio.

Protocol 2: Stepwise Reductive Amination for Maximizing Diastereoselectivity

This protocol separates imine formation from reduction to maximize stereocontrol.

  • Imine Formation: To a solution of the aldehyde or ketone (1.0 equiv) in anhydrous dichloroethane (DCE, 0.2 M), add 1-(Oxetan-3-yl)azetidin-3-amine (1.05 equiv). If the carbonyl is unreactive, add glacial acetic acid (0.1 equiv). Stir at room temperature for 1-4 hours until LC-MS analysis shows complete consumption of the limiting reagent and formation of the iminium ion.

  • Cooling: Cool the reaction mixture to the desired temperature (-20 °C to -78 °C) in a suitable cooling bath.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at the low temperature for 4-8 hours, or until the reaction is complete as judged by LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC.

References
  • Zhang, G., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

  • Scott, J. P., & Williams, J. M. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. Available at: [Link]

  • Zheng, Y., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Alker, A., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Tetrahedron: Asymmetry. Available at: [Link]

  • Wang, Y.-N., et al. (2017). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. Angewandte Chemie International Edition. Available at: [Link]

  • Bär, F., & Bräse, S. (2018). Recent Advances in Enantioselective Desymmetrizations of Prochiral Oxetanes. Chemistry – A European Journal. Available at: [Link]

  • Davies, S. G., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • King, F. D., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ghorai, M. K., et al. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Xu, P., et al. (2024). Oxetanes in heterocycle synthesis: recent advances. Chemical Communications. Available at: [Link]

  • Cardillo, G., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Wessjohann, L. A., et al. (2016). Synthesis of oxetanes. Request PDF. Available at: [Link]

  • Deu, D., et al. (2024). Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. ChemRxiv. Available at: [Link]

  • Deu, D., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Available at: [Link]

  • Duncton, M. A. J., et al. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Diastereoselective synthesis of an azetidine derivative via a chiral auxiliary. ResearchGate. Available at: [Link]

  • Zheng, Y., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Tarasova, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • Sridharan, V., et al. (n.d.). Synthesis of oxetane/azetidine containing spirocycles via the 1,3-dipolar cycloaddition reaction. White Rose Research Online. Available at: [Link]

  • Ismael, L., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Available at: [Link]

  • Liu, T., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Rowles, H., et al. (2021). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. ResearchGate. Available at: [Link]

  • Stanley, L. M., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. Available at: [Link]

  • Tarasova, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Request PDF. Available at: [Link]

  • Tantry, S. J., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Dahan, I., et al. (2006). Diastereoselective reductive amination process. Google Patents.
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Foley, D. J., & Davies, H. M. L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes and Oxetan-3-ones. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Available at: [Link]

Sources

Oxetane Synthesis Support Center: Troubleshooting Ring-Opening Liabilities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxetane Synthesis. Oxetanes are highly valuable four-membered cyclic ethers used extensively in medicinal chemistry as metabolically stable bioisosteres for gem-dimethyl, carbonyl, and morpholine groups. However, their inherent ring strain (approximately 25.5 kcal/mol) [5] makes them susceptible to degradative ring-opening under specific synthetic conditions.

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to help you preserve the oxetane moiety during complex multistep syntheses.

Diagnostic Workflow for Oxetane Degradation

Before altering your synthetic route, use the decision tree below to identify the primary cause of oxetane ring-opening in your reaction.

DiagnosticTree Start Oxetane Degradation Detected CheckAcid Strong Acids Used? (e.g., HCl, H2SO4) Start->CheckAcid CheckNuc Internal Nucleophiles? (e.g., -OH, -NH2) CheckAcid->CheckNuc No ActionAcid Use Basic/Neutral Conditions or Mild Acids (e.g., TsOH) CheckAcid->ActionAcid Yes CheckRed Harsh Reductants? (e.g., LiAlH4 + Heat) CheckNuc->CheckRed No ActionNuc Protect Nucleophile Prior to Reaction CheckNuc->ActionNuc Yes ActionRed Switch to NaBH4 or Lower Temp (< 0°C) CheckRed->ActionRed Yes

Diagnostic workflow for troubleshooting oxetane ring-opening during synthesis.

Frequently Asked Questions & Troubleshooting Guides

Q1: My 3,3-disubstituted oxetane is degrading during an acidic deprotection step. I thought 3,3-disubstitution made it stable? Causality & Expert Insight: It is a common misconception that oxetanes are categorically unstable to acids. In reality, 3,3-disubstituted oxetanes are generally robust because the substituents sterically block the trajectory of external nucleophiles to the C–O σ* antibonding orbital [1]. However, if your molecule contains an internal nucleophile (such as an unprotected hydroxyl or amine group in close proximity), the entropic advantage of an intramolecular reaction overrides this steric shielding. Under acidic conditions, the protonated oxetane undergoes rapid intramolecular ring-opening and cyclization [1], [4]. Resolution: Protect any internal nucleophiles (e.g., using benzyl or Boc groups) before subjecting the molecule to acidic environments. Alternatively, utilize orthogonal protecting group strategies that do not require acidic cleavage (e.g., hydrogenolysis).

Q2: I am observing 1,3-diol and 1,3-chloropropanol byproducts during my reaction workup. How can I prevent this? Causality & Expert Insight: Oxetanes are strong Lewis bases. During aqueous acidic workups, the oxetane oxygen readily protonates. This activated species is highly susceptible to nucleophilic attack by water (yielding 1,3-diols) or chloride ions from brine/HCl (yielding 1,3-chloropropanols) [4]. Resolution: Carefully maintain the pH of your aqueous workup above 2.0 [4]. Quench reactions with saturated aqueous NaHCO₃ or use neutral phosphate buffers to ensure the oxetane remains unprotonated during extraction.

Q3: Can I use strong reducing agents like LiAlH₄ on molecules containing an oxetane ring? Causality & Expert Insight: Aluminum and boron hydrides can be highly problematic. While the oxetane ring is generally stable to basic and oxidative conditions, strong nucleophilic hydrides like LiAlH₄ at elevated temperatures will attack the ring, leading to irreversible cleavage [2], [4]. Resolution: If LiAlH₄ is strictly required, you must lower the reaction temperature to between -30 °C and -10 °C [4]. A much safer alternative is to substitute LiAlH₄ with a milder reductant like NaBH₄ at 0 °C, which provides sufficient hydride nucleophilicity for carbonyl reduction while leaving the oxetane intact [4].

Mechanistic Basis of Oxetane Stability

Understanding the structural dynamics of the oxetane ring is critical for designing tolerant synthetic routes. The diagram below illustrates how substitution patterns dictate stability against nucleophilic attack.

Mechanism Oxetane Oxetane Motif (Ring Strain ~25.5 kcal/mol) Protonation Protonation of Oxygen (Acidic Conditions) Oxetane->Protonation Sub33 3,3-Disubstitution (Steric Shielding) Protonation->Sub33 SubMono Mono/Unsubstituted (Exposed σ* orbital) Protonation->SubMono Stable Stable: Nucleophilic Attack Blocked Sub33->Stable Blocks C-O σ* RingOpen Ring-Opening (1,3-diol or derivative) SubMono->RingOpen Nucleophilic Attack

Mechanistic basis of oxetane stability against nucleophilic attack via steric shielding.

Reaction Tolerance Profile

The following table summarizes the quantitative and qualitative tolerance of the oxetane core to common medicinal chemistry transformations [2], [4].

Reaction ConditionTolerance LevelObserved LiabilityRecommended Mitigation
Strong Acids (e.g., HCl, H₂SO₄) LowRing-opening to 1,3-diols or 1,3-halopropanols.Switch to basic/neutral conditions or mild Lewis acids. Maintain workup pH > 2.0.
Harsh Reductants (e.g., LiAlH₄) Low/ModerateConcurrent reduction/cleavage of the oxetane ring.Run at -30 °C to -10 °C, or substitute with NaBH₄ at 0 °C.
Basic Hydrolysis (e.g., LiOH, NaOH) HighNone (Oxetane is highly stable to bases).Preferred method for ester/amide saponification.
Cross-Coupling (e.g., Suzuki, Buchwald) HighNone.Standard conditions generally well-tolerated.
Oxidation (e.g., Swern, Dess-Martin) HighNone.Standard conditions generally well-tolerated.

Standard Operating Procedures (SOPs)

The following self-validating protocols are designed to perform necessary functional group transformations while actively preventing oxetane degradation.

Protocol A: Oxetane-Tolerant Ester Saponification

Objective: Hydrolyze an ester to a carboxylic acid without acid-catalyzed degradation of the adjacent oxetane ring. Causality: Utilizing basic conditions bypasses the protonation of the oxetane oxygen, preventing the activation of the C–O bond towards nucleophilic cleavage [2], [3].

Step-by-Step Methodology:

  • Setup: Dissolve the oxetane-containing ester (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O to ensure homogeneity.

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 - 3.0 equiv) in one portion at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature. Stir until complete consumption of the starting material is observed. Self-Validation: Monitor via LC-MS; the target mass should correspond to the carboxylic acid without the addition of +18 Da (which would indicate a ring-opened diol).

  • Workup (Critical Step): Concentrate the organic solvents under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify using a mild acid (e.g., 1M NaHSO₄ or dilute citric acid) only until pH ~ 3.5 is reached. Do not drop the pH below 2.0 [4].

  • Extraction: Extract immediately with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Reduction of Carbonyls in the Presence of Oxetanes

Objective: Reduce a ketone or aldehyde without cleaving the strained oxetane ether. Causality: Strong hydrides like LiAlH₄ can attack the sterically accessible positions of the oxetane ring at elevated temperatures. Using NaBH₄ at reduced temperatures provides sufficient hydride nucleophilicity for the carbonyl while leaving the oxetane kinetically untouched [2], [4].

Step-by-Step Methodology:

  • Setup: Dissolve the oxetane-containing carbonyl compound (1.0 equiv) in anhydrous Methanol or Ethanol.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Sodium borohydride (NaBH₄, 1.2 equiv) portion-wise over 10 minutes to safely control the exothermic release of hydrogen gas.

  • Reaction: Stir at 0 °C for 1 hour. Self-Validation: Monitor by TLC/LC-MS to ensure no over-reduction or ring-opened byproducts are forming.

  • Quench (Critical Step): Quench the reaction slowly with saturated aqueous NH₄Cl at 0 °C. Avoid strong acidic quenching agents like aqueous HCl.

  • Extraction: Remove volatiles under reduced pressure, extract the aqueous layer with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL
  • Preventing decomposition of oxetane ring during synthesis Source: Benchchem URL
  • Synthetic oxetanes in drug discovery: where are we in 2025?
  • Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL

addressing poor solubility of intermediates in the synthesis of 1-(Oxetan-3-yl)azetidin-3-amine

[1]

Topic: Troubleshooting Solubility & Stability in Small-Ring Heterocycle Synthesis Ticket ID: OX-AZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Solubility Paradox"

Synthesizing 1-(Oxetan-3-yl)azetidin-3-amine presents a dual challenge: the starting materials (often salts) are too polar for standard organic solvents, while the final product is so polar it resists extraction from water.[1] Furthermore, both the oxetane and azetidine rings possess significant ring strain (~26 kcal/mol each), making them susceptible to ring-opening polymerization if forcing conditions (heat/strong acid) are used to overcome solubility issues.

This guide addresses the solubility of intermediates by focusing on controlled free-basing , resin-based purification , and solvent-system engineering .[1]

Part 1: Diagnostic Workflow

Before altering your protocol, identify exactly which intermediate is causing the solubility bottleneck.

SolubilityDiagnosticStartIdentify Insoluble ComponentQ1Is it the Starting Material?(Azetidin-3-amine 2HCl)Start->Q1Q2Is it the Reaction Mixture?(During Reductive Amination)Q1->Q2NoAction1CRITICAL ERROR:2HCl salts are insoluble in DCM/DCE.Do NOT heat.See Protocol A (In-Situ Freebasing).Q1->Action1YesQ3Is it the Workup/Isolation?(Product stuck in aqueous phase)Q2->Q3NoAction2Intermediate Precipitation:Imine/Iminium oligomerizing?Switch solvent to MeOH oruse TFE (Trifluoroethanol) cosolvent.Q2->Action2YesAction3Partition Coefficient Issue:LogP < -1.0.Standard extraction fails.See Protocol B (Catch & Release).Q3->Action3Yes

Figure 1: Diagnostic decision tree for isolating the specific solubility failure point in the synthesis pipeline.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "My starting material (Azetidin-3-amine 2HCl) is a brick in DCM. Can I heat it?"

Status: DANGEROUS Root Cause: Lattice Energy vs. Solvation.[1] The dihydrochloride salt has extremely high crystal lattice energy. Dichloromethane (DCM) or Dichloroethane (DCE)—standard solvents for reductive amination—cannot break these ionic interactions.[1] Scientific Insight: Heating an azetidine salt in the presence of undissolved solids can lead to thermal ring-opening or polymerization. The "slurry" will not react efficiently with the ketone (Oxetan-3-one).[1]

Solution: You must perform a "Free-Base & Switch" or use a Biphasic Buffer System .[1]

  • Why? The free amine is an oil or low-melting solid soluble in DCM.[1]

  • See Protocol A below.

Issue 2: "The reaction mixture turned into a gummy slurry during reductive amination."

Status: WARNING Root Cause: Polyamination or Boron-Complex Precipitation.[1] If you use unprotected azetidin-3-amine, the exocyclic primary amine (


11Scientific Insight:

Solution:

  • Protect: Use

    
    -Boc-azetidin-3-amine  (CAS: 91188-13-5) instead of the free diamine.[1] This renders the primary amine inert and soluble in organic solvents.
    
  • Solvent: If using Sodium Triacetoxyborohydride (STAB), ensure the solvent is DCE (1,2-Dichloroethane) rather than DCM for better solubility of the boron intermediates.

Issue 3: "I can't extract the intermediate. It stays in the water layer."

Status: COMMON Root Cause: High Polarity (LogP < 0).[1] The intermediate, tert-butyl (1-(oxetan-3-yl)azetidin-3-yl)carbamate, contains two polar heteroatoms.[1] If you deprotect it to the final diamine, it becomes hyper-hydrophilic.[1] Scientific Insight: Standard EtOAc/Water extraction is futile.[1] The distribution coefficient (

Solution: Avoid aqueous extraction entirely.[1] Use Solid Phase Extraction (SPE) with SCX-2 (Strong Cation Exchange) silica.[1] This "Catch and Release" method bypasses liquid-liquid extraction solubility limits.[1]

Part 3: Validated Protocols

Protocol A: The "In-Situ" Free-Basing (Solubility Fix)

Use this when starting from Azetidin-3-amine Dihydrochloride or N-Boc-Azetidin-3-amine HCl.[1]

Objective: Solubilize the salt without isolating the unstable free base, minimizing handling losses.

ReagentEquivalentsRole
Azetidine Salt 1.0Substrate
DIPEA (Hünig's Base) 1.1 (per HCl)Proton Scavenger
Oxetan-3-one 1.2Electrophile
STAB 1.5Reducing Agent
MeOH / DCE 1:4 RatioSolvent System

Step-by-Step:

  • Dissolution: Suspend the Azetidine HCl salt in a mixture of MeOH/DCE (1:4 v/v) . Pure DCE will not dissolve the salt; Methanol is required to solvate the ions.

  • Neutralization: Add DIPEA dropwise at 0°C.

    • Checkpoint: The solution should become clear (or mostly clear) as the free base is liberated and dissolves in the organic layer.

  • Imine Formation: Add Oxetan-3-one. Stir for 30 mins at 0°C.

    • Note: The oxetane ring is stable at this pH.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions.

    • Caution: Do not use NaCNBH

      
       if avoiding toxic waste.[1] STAB is superior for maintaining oxetane stability due to milder acidity.[1]
      
  • Quench: Quench with saturated NaHCO

    
    .
    
Protocol B: "Catch and Release" Purification (Workup Fix)

Use this to isolate the product when it refuses to extract into organic solvents.

Objective: Isolate the polar amine without liquid-liquid extraction.

Materials:

  • Isolute® SCX-2 (Propylsulfonic acid functionalized silica).[1]

  • Eluents: MeOH (Wash), 2M NH

    
     in MeOH (Release).[1]
    

Workflow:

  • Load: Dilute your crude reaction mixture (after filtration) with MeOH and load directly onto the SCX-2 cartridge.

  • Catch: The basic amine product (and unreacted amine) binds to the sulfonic acid sites. The non-basic impurities (excess oxetanone, borate salts) pass through.

  • Wash: Flush the column with 5 column volumes (CV) of MeOH .

    • Result: This removes all non-polar and neutral impurities.[1]

  • Release: Elute with 2M NH

    
     in MeOH .
    
    • Mechanism:[1][2][3][4][5] The ammonia displaces the product from the silica.

  • Concentrate: Evaporate the ammoniacal methanol under vacuum (keep bath <40°C to prevent oxetane stress).

    • Outcome: Pure free amine or Boc-protected intermediate as a clean solid/oil.[1]

Part 4: Mechanistic Visualization

Understanding the stability of the Oxetane Ring during the reductive amination is critical. High acidity opens the ring; high basicity is generally safe.

ReactionPathwayStartOxetan-3-one+ Azetidine-NH2ImineImine/IminiumIntermediateStart->Imine-H2OPath_AcidStrong Acid (pH < 3)(e.g., Excess HCl)Imine->Path_AcidPath_MildMild Acid (pH 4-5)(AcOH/STAB)Imine->Path_MildDeadEndRing Opening(Polymerization)Path_Acid->DeadEndNucleophilic Attackon Oxetane RingProduct1-(Oxetan-3-yl)azetidin-3-amine(Target)Path_Mild->ProductHydride Reduction(Ring Intact)

Figure 2: Reaction pathway selectivity.[1] Maintaining a pH of 4-5 (STAB conditions) is critical to prevent acid-catalyzed oxetane ring opening.[1]

Part 5: Data Reference Table

CompoundSolvent CompatibilitySolubility StatusHandling Note
Azetidin-3-amine 2HCl Water, DMSOInsoluble in DCM, THF, Et2OMust be free-based with DIPEA/TEA before reaction.[1]
N-Boc-Azetidin-3-amine DCM, THF, MeOH, EtOAcSoluble Preferred starting material to prevent oligomerization.
1-(Oxetan-3-yl)azetidin-3-amine Water, MeOH, DMSOPoor in Et2O, HexaneHighly hygroscopic.[1] Store under Argon at -20°C.

References

  • Wuitschik, G. et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][6] Angewandte Chemie International Edition, 49(16), 2816-2850.[1]

  • Duncton, M. A. (2011).[1] "Minireview: Synthesis and Stability of Oxetanes." MedChemComm, 2, 1135-1161.[1]

  • Algirdas, Š. et al. (2023).[1] "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." Molecules, 28(3), 1025.

  • BenchChem. (2025).[1][7] "Assessing the stability of the oxetane ring under various chemical conditions." Technical Guide.

  • Sigma-Aldrich. (2024).[1] "Azetidin-3-amine dihydrochloride Safety Data Sheet & Solubility."

Technical Support Center: Analytical Methods for Impurity Detection in 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical characterization of 1-(Oxetan-3-yl)azetidin-3-amine hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. Adhering to the principles of scientific integrity, this resource explains the "why" behind experimental choices and offers robust, self-validating protocols.

Introduction: The Critical Role of Impurity Profiling

This compound is a key building block in pharmaceutical synthesis.[1][2] Ensuring its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3] Impurity profiling is a critical component of drug development and manufacturing, mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[3][4][5][6] This guide will provide a comprehensive overview of the analytical methodologies required to identify, quantify, and control impurities in this specific compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during the analysis of this compound.

FAQ 1: What are the likely impurities in this compound?

Answer: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[7] A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.

  • Organic Impurities: These can include starting materials, by-products, intermediates, and degradation products.[4][7] For instance, unreacted starting materials or products of side reactions during the synthesis could be present.[8][9]

  • Inorganic Impurities: These may consist of reagents, catalysts, and inorganic salts used during the manufacturing process.[7]

  • Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed are also considered impurities.[7]

A systematic approach to identifying these involves a combination of stress testing (forced degradation studies) and analysis of batches manufactured by the proposed commercial process.[10]

Troubleshooting Guide 1: HPLC Analysis - Poor Peak Shape and Retention for the Main Compound and Impurities

Issue: You are observing poor peak shape (e.g., tailing or fronting) and inconsistent retention times for this compound and its potential impurities during HPLC analysis.

Underlying Cause: This compound is a small, polar, basic amine.[11] Such molecules are known to interact strongly with residual silanol groups on traditional silica-based reversed-phase columns, leading to poor chromatography.[11] Additionally, their hydrophilic nature can result in poor retention on standard C18 columns.[11][12]

Resolution Strategy:

  • Column Selection:

    • Mixed-Mode Chromatography: Employ a mixed-mode column that combines reversed-phase and ion-exchange characteristics. This allows for simultaneous retention based on both hydrophobicity and ionic interactions, which is ideal for polar basic compounds.[12]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is another suitable technique for retaining and separating highly polar compounds.

    • Polymer-Based Columns: Consider using polymer-based reversed-phase columns that are more stable at higher pH values, which can improve the peak shape of basic analytes.[13]

  • Mobile Phase Optimization:

    • pH Adjustment: For basic compounds, operating at a lower pH (e.g., using a trifluoroacetic acid (TFA) additive) can protonate the amine, improving its interaction with the stationary phase and enhancing peak shape.[11][12] Conversely, a higher pH mobile phase can be used with a suitable column to keep the amine in its neutral form.

    • Ion-Pairing Reagents: The use of ion-pairing reagents can improve the retention of polar analytes on reversed-phase columns.[13] However, this can complicate method development and is often not compatible with mass spectrometry.

  • Derivatization:

    • In some cases, pre-column or post-column derivatization can be employed to attach a chromophore or fluorophore to the amine, enhancing its detection and improving its chromatographic behavior.[14][15]

Experimental Workflow: HPLC Method Development for Polar Amines

HPLC_Method_Development cluster_column Column Options cluster_mobile Mobile Phase Adjustments start Start: Poor Peak Shape for Amine column_selection Column Selection start->column_selection mobile_phase Mobile Phase Optimization column_selection->mobile_phase If still suboptimal end End: Robust HPLC Method column_selection->end Successful mixed_mode Mixed-Mode (RP/Ion-Exchange) column_selection->mixed_mode hilic HILIC column_selection->hilic polymer Polymer-Based RP column_selection->polymer derivatization Consider Derivatization mobile_phase->derivatization If detection is poor mobile_phase->end Successful ph_adjust pH Adjustment (e.g., TFA) mobile_phase->ph_adjust ion_pair Ion-Pairing Reagent mobile_phase->ion_pair derivatization->end Successful

Caption: HPLC method development workflow for polar amines.

Troubleshooting Guide 2: Identification of Unknown Impurities

Issue: You have detected unknown peaks in your chromatogram that are above the identification threshold set by ICH Q3A guidelines (typically >0.10%).[3][16]

Underlying Cause: These peaks represent impurities whose structures are not yet known. Regulatory guidelines require the structural elucidation of impurities that exceed the identification threshold.[10][4]

Resolution Strategy: A hyphenated approach combining liquid chromatography with mass spectrometry (LC-MS) is the most powerful tool for this purpose.[7][17][18][19][20][21]

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize LC-HRMS to obtain the accurate mass of the unknown impurity.[17] This allows for the determination of the elemental composition and potential molecular formula.

  • Tandem Mass Spectrometry (MS/MS):

    • Perform MS/MS experiments to fragment the impurity ion.[17][19] The fragmentation pattern provides crucial information about the impurity's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • If the structure cannot be definitively determined by MS alone, isolation of the impurity followed by NMR analysis is necessary.[7][16][18][22][23][24][25] NMR provides detailed structural information, including connectivity and stereochemistry.[22][24]

  • Forced Degradation Studies:

    • Conduct forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to intentionally generate degradation products. This can help to confirm the structure of impurities observed in stability studies.

Logical Flow for Impurity Identification

Impurity_Identification start Unknown Peak > Identification Threshold lc_hrms LC-HRMS Analysis start->lc_hrms ms_ms Tandem MS (MS/MS) lc_hrms->ms_ms structure_proposed Propose Structure ms_ms->structure_proposed isolate_impurity Isolate Impurity (Prep-HPLC) structure_proposed->isolate_impurity Uncertain structure_confirmed Structure Confirmed structure_proposed->structure_confirmed Confident nmr NMR Spectroscopy isolate_impurity->nmr nmr->structure_confirmed

Caption: Decision tree for unknown impurity identification.

FAQ 2: What are the appropriate detection techniques for impurities that lack a UV chromophore?

Answer: 1-(Oxetan-3-yl)azetidin-3-amine and some of its potential impurities may lack a strong UV chromophore, making detection by standard UV-Vis detectors challenging.[11] In such cases, alternative detection methods are necessary.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for non-chromophoric compounds.[11][12]

  • Charged Aerosol Detector (CAD): CAD is another universal detector that provides a more uniform response compared to ELSD.

  • Mass Spectrometry (MS): As a highly sensitive and selective detector, MS is an excellent choice for detecting and quantifying impurities, regardless of their UV absorbance.[17][18][20]

Data Presentation: Typical Analytical Techniques and Their Applications
Analytical TechniquePrimary Application for Impurity AnalysisKey Advantages
High-Performance Liquid Chromatography (HPLC) Separation and quantification of non-volatile organic impurities.[7][20]Robust, versatile, and widely available.
Gas Chromatography (GC) Analysis of volatile and semi-volatile impurities, including residual solvents.[7][20][26]High resolution for volatile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of trace-level impurities.[7][17][18][19][21]High sensitivity and selectivity; provides structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities.[18][20][26]"Gold standard" for many volatile impurity analyses.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of unknown impurities.[7][16][18][22][23][24][25]Provides detailed structural information.[22][24]
Experimental Protocol: General HPLC-UV/MS Method for Impurity Profiling

This protocol provides a starting point for method development. Optimization will be required based on the specific impurities and instrumentation.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of the mobile phase).

  • Chromatographic Conditions:

    • Column: Mixed-mode C18/ion-exchange column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic (Mobile Phase B) content.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Detection:

    • UV Detector: Monitor at a low wavelength (e.g., 210 nm) to detect compounds with weak chromophores.

    • MS Detector (ESI+): Scan a mass range appropriate for the expected impurities (e.g., m/z 50-500).

  • Data Analysis:

    • Integrate all peaks and report the area percentage of each impurity relative to the main peak.

    • For any impurity exceeding the reporting threshold (as per ICH Q3A), further investigation is required.[10]

Conclusion

A robust and well-validated set of analytical methods is essential for ensuring the quality and safety of this compound. This guide provides a framework for developing and troubleshooting these methods, with a focus on scientifically sound principles and regulatory expectations. By combining chromatographic and spectroscopic techniques, researchers can confidently identify and control impurities, ultimately contributing to the development of safe and effective medicines.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2). ICH.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals.
  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Books. (2024, March 27). Chapter 1: Applications of NMR in Drug Substance and Drug Product Development.
  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
  • ResolveMass Laboratories Inc. (2026, February 25). Impurity profiling and characterization for generic project.
  • ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Bruker. (n.d.). Structure Analysis. Bruker.
  • Shodex HPLC Columns. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent.
  • BLDpharm. (n.d.). 1368005-98-4|1-(Oxetan-3-yl)azetidin-3-amine.
  • ResearchGate. (2023, January 11). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • ChemScene. (n.d.). 1368005-98-4 | 1-(Oxetan-3-yl)azetidin-3-amine.
  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques.
  • Resolian. (n.d.). Impurity Identification & Characterization.

Sources

Validation & Comparative

comparison of 1-(Oxetan-3-yl)azetidin-3-amine with other azetidine building blocks

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating the strategic integration of azetidine-based building blocks in lead optimization.

The Physicochemical Rationale: Synergizing Azetidines and Oxetanes

The incorporation of small, highly polar, and conformationally restricted ring systems is a cornerstone of modern medicinal chemistry. Azetidines provide a rigid, metabolically stable alternative to flexible aliphatic amines or larger heterocycles like piperazines. However, unsubstituted or alkyl-substituted azetidines often possess a highly basic ring nitrogen (pKa > 10), which can lead to poor membrane permeability and severe hERG channel liability—a major cause of cardiotoxicity[1].

To circumvent this, the oxetane motif is increasingly deployed as a bioisostere. Beyond acting as a surrogate for gem-dimethyl or carbonyl groups to reduce lipophilicity (LogD) and enhance aqueous solubility[2], attaching an oxetan-3-yl group directly to the azetidine nitrogen creates 1-(Oxetan-3-yl)azetidin-3-amine (CAS: 1368005-98-4)[3].

The Causality of pKa Modulation: The highly strained, oxygen-containing 4-membered oxetane ring exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the adjacent azetidine nitrogen, significantly attenuating its basicity (dropping the pKa by ~1.5 to 2.0 units)[2][4]. This strategic modulation prevents excessive protonation at physiological pH, mitigating off-target toxicities while maintaining the structural vector required for target engagement[1].

Optimization A High Basicity Hit (Alkyl Azetidine) B hERG Liability & Poor Solubility A->B C Incorporate Oxetane (Bioisosteric Replacement) B->C Structural Optimization D 1-(Oxetan-3-yl)azetidin- 3-amine Scaffold C->D E Reduced pKa & Lower LogD D->E F Improved Safety & Metabolic Stability D->F

Logical workflow of utilizing oxetanyl-azetidines to mitigate hERG liability and improve PK.

Comparative Profiling of Azetidine Building Blocks

When selecting an azetidine building block for a drug discovery campaign, the choice dictates the downstream physicochemical properties of the lead candidate. The table below summarizes the quantitative data comparing 1-(Oxetan-3-yl)azetidin-3-amine with other common azetidine derivatives.

Building BlockMolecular Weight ( g/mol )Estimated LogPRing Nitrogen pKaPrimary Amine pKaPrimary Application & Profile
Azetidin-3-amine 72.11-0.8~10.4~9.0Basic polar spacer; carries high hERG risk due to dual protonation.
1-Methylazetidin-3-amine 86.13-0.5~10.0~9.0Minimal steric bulk; retains high basicity and rapid clearance.
1-(3-Fluoropropyl)azetidin-3-amine 132.18~0.2~9.5~9.0Fluorine-mediated lipophilicity tuning (e.g., AZD9833 synthesis)[5][6].
1-Benzhydrylazetidin-3-amine 238.33~3.5~8.5~9.0Highly lipophilic; often used as a protected intermediate or hydrophobic anchor[7].
1-(Oxetan-3-yl)azetidin-3-amine 128.17< 0.0~8.0~9.0Optimal polarity, reduced basicity, and high metabolic stability[2][3].

Data Synthesis: While 1-(3-Fluoropropyl)azetidin-3-amine is excellent for fine-tuning target residence time via fluorine interactions[5], it does not suppress the ring nitrogen's basicity as effectively as the oxetane motif. Conversely, 1-(Oxetan-3-yl)azetidin-3-amine provides a superior balance: the primary amine remains highly nucleophilic for synthetic coupling, while the tertiary ring nitrogen is electronically dampened[2].

Synthetic Integration & Experimental Workflows

Because the ring nitrogen's nucleophilicity is suppressed by the oxetane group, the primary amine at the 3-position of 1-(Oxetan-3-yl)azetidin-3-amine can be selectively functionalized without the need for complex protecting group strategies. A highly reliable application is the Buchwald-Hartwig cross-coupling with aryl halides to generate N-aryl azetidine derivatives.

Protocol: Chemoselective Buchwald-Hartwig Cross-Coupling

Objective: Couple 1-(Oxetan-3-yl)azetidin-3-amine with an aryl bromide while preventing competitive reaction at the azetidine nitrogen. Causality: We utilize BrettPhos Pd G3 because its bulky, electron-rich biaryl phosphine ligand environment strictly favors the coupling of primary amines over secondary/tertiary amines, ensuring complete chemoselectivity for the 3-amino position. Sodium tert-butoxide (NaOtBu) is selected as the base to efficiently deprotonate the intermediate palladium-amido complex without degrading the base-sensitive oxetane ring.

Step-by-Step Methodology:

  • Preparation (Self-Validating Environment): Flame-dry a Schlenk tube and backfill with Argon. Add the aryl bromide (1.0 equiv) and 1-(Oxetan-3-yl)azetidin-3-amine (1.2 equiv). The slight excess of the amine ensures complete consumption of the valuable aryl halide.

  • Catalyst & Base Addition: Add BrettPhos Pd G3 precatalyst (2-5 mol%) and NaOtBu (1.5 equiv) to the vessel.

  • Solvent Introduction: Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Crucial Step: Degassing prevents the oxidation of the palladium catalyst, which would otherwise stall the catalytic cycle and produce black palladium(0) precipitate.

  • Thermal Activation: Seal the tube and heat to 80°C for 12–16 hours.

  • In-Process Validation: At 12 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The disappearance of the aryl bromide isotope pattern and the emergence of the [M+H]+ peak of the desired secondary amine validate the catalytic cycle's efficiency. The absence of des-halogenated side products validates the choice of BrettPhos.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure N-aryl derivative.

Protocol S1 Step 1: Preparation Dry Dioxane, Ar Atm S2 Step 2: Reagent Mixing Aryl Halide + Amine + Base S1->S2 S3 Step 3: Catalyst BrettPhos Pd G3 S2->S3 S4 Step 4: Heating 80°C, 12-16h S3->S4 S5 Step 5: Validation LC-MS Confirmation S4->S5

Step-by-step experimental workflow for Buchwald-Hartwig amination of the azetidine building block.

Conclusion

For drug development professionals seeking to optimize basic amine leads, replacing standard aliphatic or alkyl-azetidine motifs with 1-(Oxetan-3-yl)azetidin-3-amine offers a profound physicochemical advantage. By leveraging the strong inductive effect of the oxetane ring, researchers can reliably depress the pKa of the azetidine core, thereby rescuing compounds from hERG liability and poor metabolic clearance while maintaining highly efficient, chemoselective synthetic tractability.

References

Sources

A Comparative Guide for Medicinal Chemists: Oxetane Versus Cyclobutane as a Scaffold Element

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate process of drug discovery, the selection of a molecular scaffold is a pivotal decision that profoundly influences a compound's potency, selectivity, and its absorption, distribution, metabolism, and excretion (ADME) profile. Among the saturated four-membered rings, oxetane and cyclobutane have emerged as highly valuable motifs. While structurally similar, the substitution of a methylene unit in cyclobutane with an oxygen atom to form oxetane introduces critical differences in their physicochemical properties. This guide provides an in-depth, data-driven comparison of these two scaffolds to inform strategic decisions in medicinal chemistry programs.

At a Glance: Key Physicochemical and Pharmacological Differences

PropertyOxetaneCyclobutaneRationale and Impact
Polarity Polar, H-bond acceptorNon-polar, lipophilicThe ether oxygen in oxetane significantly increases polarity, which can enhance aqueous solubility and allow for hydrogen bonding interactions with protein targets.[1][2][3]
Lipophilicity (cLogP/LogD) Generally LowerGenerally HigherReplacing a cyclobutane with an oxetane typically reduces lipophilicity, which can be advantageous for improving ADME properties and reducing off-target effects.[4][5]
Aqueous Solubility Significantly IncreasedLowerThe increased polarity of oxetane often leads to a marked improvement in aqueous solubility, a critical factor for oral bioavailability. Increases of 4- to 4000-fold have been reported.[4]
Metabolic Stability Generally HighGenerally HighBoth rings are relatively stable. Oxetane can block metabolic oxidation and is less susceptible to cytochrome P450 (CYP) metabolism compared to many functional groups it replaces.[6][7] Cyclobutane is also considered metabolically robust.[8]
Conformation Nearly PlanarPuckeredThe presence of the oxygen atom reduces gauche interactions, making the oxetane ring more planar than the distinctly puckered cyclobutane.[2] This affects the exit vectors of substituents.
Basicity (pKa) Modulation Strong pKa ReductionMinimal EffectThe electron-withdrawing nature of the oxetane oxygen can significantly lower the pKa of adjacent amines (by up to 2.7 units), a useful tactic to mitigate hERG liability.[1][4]

Structural and Electronic Properties: More Than Just a Shape

The fundamental difference between the two scaffolds lies in the replacement of a CH₂ group with an isoelectronic oxygen atom. This seemingly minor change has profound structural and electronic consequences.

Geometry and Conformational Rigidity: The cyclobutane ring is characterized by a puckered conformation which helps to alleviate some of its inherent ring strain. This puckering results in well-defined axial and equatorial positions for its substituents. In contrast, the oxetane ring is significantly more planar.[2][9] These distinct geometries dictate the spatial orientation of appended functional groups, which can be critical for optimizing interactions within a protein's binding pocket.

Electronic Profile: The high electronegativity of the oxygen atom in oxetane creates a significant dipole moment, making it a polar motif capable of acting as a hydrogen bond acceptor.[7] This property is absent in the non-polar, purely aliphatic cyclobutane ring. Furthermore, the oxetane ring is electron-withdrawing, a feature that can be exploited to modulate the properties of nearby functional groups, most notably reducing the basicity of adjacent amines.[1][10]

G cluster_0 Oxetane Properties cluster_1 Cyclobutane Properties Polar Polar H-Bond Acceptor H-Bond Acceptor Electron Withdrawing Electron Withdrawing Nearly Planar Nearly Planar Oxetane Oxetane Oxetane->Polar Oxetane->H-Bond Acceptor Oxetane->Electron Withdrawing Oxetane->Nearly Planar Improved Solubility & ADME Improved Solubility & ADME Oxetane->Improved Solubility & ADME Non-Polar Non-Polar Lipophilic Lipophilic Puckered Conformation Puckered Conformation Metabolically Stable Metabolically Stable Cyclobutane Cyclobutane Cyclobutane->Non-Polar Cyclobutane->Lipophilic Cyclobutane->Puckered Conformation Cyclobutane->Metabolically Stable Increased Fsp3 & 3D Shape Increased Fsp3 & 3D Shape Cyclobutane->Increased Fsp3 & 3D Shape Scaffold Choice Scaffold Choice Scaffold Choice->Oxetane Scaffold Choice->Cyclobutane

Caption: Decision factors for oxetane vs. cyclobutane scaffolds.

Impact on ADME Properties: A Data-Driven Comparison

In drug discovery, improving a compound's ADME profile is as critical as enhancing its potency. The choice between an oxetane and a cyclobutane scaffold can be a decisive factor in achieving a desirable pharmacokinetic profile.

Solubility and Lipophilicity: A consistent observation in medicinal chemistry is the ability of the oxetane motif to reduce lipophilicity and enhance aqueous solubility when used as a bioisostere for a gem-dimethyl or cyclobutane group.[2][5][11]

  • Case Study: IDO1 Inhibitors: In the optimization of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, replacing a cyclobutane moiety with an oxetane (compound 30 vs. 28 ) led to improved potency, a better off-target profile, and superior metabolic stability and solubility.[2] Similarly, another series showed that an oxetane-containing compound (33 ) had significantly improved physicochemical properties over a difluorocyclobutyl analogue (32 ), including better solubility and reduced CYP2C9 inhibition.[2]

Metabolic Stability: Both four-membered rings are generally considered to be metabolically robust scaffolds.[6] They are often used to replace metabolically labile groups.

  • The oxetane ring is generally stable to oxidative metabolism and can be used to block sites of P450-mediated oxidation.[4][7]

  • Cyclobutane rings have also been successfully incorporated to enhance metabolic stability by providing a rigid, less metabolically susceptible core.[6][8]

Experimental Protocols

Representative Synthesis of a 3-Substituted Oxetane

The synthesis of oxetanes often relies on the intramolecular cyclization of a 1,3-diol derivative. The following is a general protocol for the synthesis of 3-substituted oxetanes.[12]

  • Step 1: Diol Formation: A suitable starting material, such as a substituted diethyl malonate, is reduced to the corresponding 1,3-diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) at 0 °C to room temperature.

  • Step 2: Monotosylation: The primary hydroxyl group of the 1,3-diol is selectively protected, often as a tosylate, by reacting the diol with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine at low temperature.

  • Step 3: Intramolecular Williamson Ether Synthesis: The resulting mono-tosylated diol is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like DMF. The base deprotonates the remaining hydroxyl group, which then displaces the tosylate in an intramolecular Sₙ2 reaction to form the oxetane ring.

  • Step 4: Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is a standard method to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[13][14][15]

  • Preparation: Human liver microsomes are thawed at 37°C. A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared. An NADPH-regenerating system is also prepared.[16]

  • Incubation: The test compound (final concentration typically 1 µM) is pre-incubated with HLM (final concentration typically 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C for a few minutes.

  • Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding an ice-cold organic solvent, such as acetonitrile, containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate the proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log plot, the half-life (t½) and intrinsic clearance (CLᵢₙₜ) can be calculated.[13][17]

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion and Strategic Recommendations

The choice between an oxetane and a cyclobutane scaffold is context-dependent and should be guided by the specific goals of the medicinal chemistry campaign.

  • Choose Oxetane when:

    • Improving aqueous solubility is a primary objective.

    • Reducing lipophilicity is required to improve the ADME profile.

    • A hydrogen bond acceptor is needed for target engagement.

    • Modulation of an adjacent amine's basicity is necessary to mitigate off-target effects like hERG inhibition.

  • Choose Cyclobutane when:

    • A rigid, non-polar scaffold is needed to orient substituents in a specific 3D space.

    • Increasing the fraction of sp³ carbons (Fsp³) is a design strategy to improve drug-like properties.[18]

    • A metabolically robust bioisostere for an aromatic ring or other group is required without introducing a polar heteroatom.[8][18]

Both oxetane and cyclobutane are powerful tools in the medicinal chemist's arsenal. A thorough understanding of their distinct properties, supported by the comparative data presented here, enables their rational and strategic deployment to accelerate the discovery of safe and effective medicines.

References

  • Afanasyev, V. I., & Gámez-Montaño, R. (2020). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Source not further specified]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles. BenchChem.
  • Foley, D. J., et al. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery. PharmaBlock.
  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules.
  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • ScienceDaily. (2025).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)
  • Afanasyev, V. I., & Gámez-Montaño, R. (2020). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC.
  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Creative Biolabs. (n.d.).
  • MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. BenchChem.
  • Springer Nature Experiments. (n.d.).
  • RSC Publishing. (2021). MedChemComm.
  • PMC. (n.d.).
  • Thermo Fisher Scientific - DE. (n.d.).
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns.
  • BenchChem. (2025).
  • SlideShare. (2012).
  • BenchChem. (n.d.).
  • PubMed. (2010). Oxetanes as versatile elements in drug discovery and synthesis.
  • Radboud Repository. (n.d.).

Sources

A Comparative Guide to the In Vitro ADME Profiling of Compounds Derived from 1-(Oxetan-3-yl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Early ADME Assessment

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The attrition of drug candidates in late-stage development due to suboptimal pharmacokinetic properties is a significant financial and temporal drain on pharmaceutical innovation.[1] Consequently, the early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile through in vitro assays has become an indispensable component of successful drug discovery programs.[2][3] This guide provides a comparative framework for the in vitro ADME profiling of a promising class of compounds derived from the 1-(Oxetan-3-yl)azetidin-3-amine scaffold, a motif increasingly recognized for its potential to confer favorable physicochemical and pharmacokinetic properties.

The 1-(Oxetan-3-yl)azetidin-3-amine core combines two key heterocyclic structures: the azetidine ring and the oxetane moiety. Azetidines, as strained four-membered rings, can enhance metabolic stability, aqueous solubility, and target binding affinity.[4][5] The incorporation of an oxetane ring is a contemporary strategy in medicinal chemistry to improve aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby amines.[6][7][8] This strategic combination makes derivatives of 1-(Oxetan-3-yl)azetidin-3-amine particularly attractive candidates for therapeutic development, especially in areas like kinase inhibition where achieving a balance of potency and drug-like properties is paramount.[9][10][11]

This guide will delve into the critical in vitro ADME assays necessary to evaluate and compare these compounds, providing not only the "how" but also the "why" behind experimental choices. By understanding the nuances of these assays and interpreting the resulting data, researchers can make more informed decisions to prioritize and optimize lead candidates, ultimately increasing the probability of clinical success.

Key In Vitro ADME Assays for Comparative Profiling

A comprehensive in vitro ADME panel is crucial for building a holistic understanding of a compound's potential pharmacokinetic behavior. For the derivatives of 1-(Oxetan-3-yl)azetidin-3-amine, the following assays are considered fundamental for a robust comparison.

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[12] Compounds with low metabolic stability are rapidly cleared from the body, which can lead to poor bioavailability and the need for frequent, high doses. The inclusion of the stable oxetane and azetidine motifs is often intended to enhance metabolic stability.[13]

Experimental Approach: Liver Microsomal Stability Assay

The liver microsomal stability assay is a widely used method to assess Phase I metabolic stability.[12]

Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. The test compounds and positive controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) are prepared as stock solutions in a suitable organic solvent (e.g., DMSO).

  • Incubation: The test compounds and controls are incubated with the liver microsomes in the presence of the cofactor NADPH, which initiates the metabolic reactions. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reactions are quenched by adding a cold organic solvent, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative Data (Hypothetical):

CompoundStructure ModificationHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A Parent Scaffold4814.4
Compound B Addition of a methyl group3519.8
Compound C Addition of a fluoro group6510.7
Verapamil High Clearance Control977.0
Dextromethorphan Moderate Clearance Control2824.8

Interpretation: In this hypothetical scenario, Compound C exhibits the highest metabolic stability, suggesting the fluoro group may be blocking a site of metabolism. Compound B is less stable than the parent scaffold, indicating the methyl group could be a metabolic "soft spot."

Experimental Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Microsomes Human Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation NADPH NADPH Cofactor NADPH->Incubation Compound Test Compound Compound->Incubation Timepoints Collect Aliquots (0, 5, 15, 30, 60 min) Incubation->Timepoints Quench Quench with Cold Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Caption: Workflow of the in vitro liver microsomal stability assay.

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Cytochrome P450 enzymes are a major family of enzymes responsible for drug metabolism.[14] Inhibition of these enzymes by a new drug candidate can lead to adverse drug-drug interactions (DDIs) by affecting the metabolism of co-administered drugs.[15] Regulatory agencies like the FDA provide guidance on evaluating the DDI potential of investigational drugs.[16][17][18]

Experimental Approach: CYP Inhibition Assay (IC50 Determination)

This assay determines the concentration of a test compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[19][20]

Protocol:

  • System: The assay utilizes human liver microsomes as the enzyme source and specific probe substrates for each CYP isoform.

  • Incubation: The test compound at various concentrations is pre-incubated with the microsomes and NADPH.

  • Reaction Initiation: A CYP isoform-specific probe substrate is added to initiate the reaction.

  • Termination and Analysis: The reaction is stopped, and the formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The percent inhibition at each concentration of the test compound is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

Comparative Data (Hypothetical):

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Compound A > 5025.3> 5015.88.9
Compound B > 5018.145.29.75.2
Compound C > 50> 50> 5035.122.4

Interpretation: A lower IC50 value indicates stronger inhibition. Generally, IC50 values below 1 µM are considered potent, while values above 10 µM suggest a lower risk of clinical DDIs. In this example, Compound C shows the weakest inhibition across the tested isoforms, making it the most favorable candidate from a DDI perspective. Compounds A and B show moderate to potent inhibition of CYP3A4, which is a major drug-metabolizing enzyme, warranting further investigation.

Plasma Protein Binding: Understanding Drug Distribution

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site.[21] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[22]

Experimental Approach: Rapid Equilibrium Dialysis (RED)

The RED method is a commonly used technique to determine the unbound fraction of a drug in plasma.[21][23]

Protocol:

  • Device Setup: A RED device consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.

  • Sample Loading: The test compound is spiked into plasma, which is then added to one chamber. A buffer solution is added to the other chamber.

  • Equilibration: The device is incubated until the concentration of the unbound drug reaches equilibrium between the two chambers.

  • Analysis: The concentrations of the drug in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Data (Hypothetical):

CompoundHuman Plasma Protein Binding (%)Unbound Fraction (%)
Compound A 92.57.5
Compound B 98.81.2
Compound C 85.314.7

Interpretation: High plasma protein binding (>99%) can sometimes be a liability, as small changes in binding can lead to large changes in the free drug concentration. Compound C, with the lowest plasma protein binding, has the highest unbound fraction, which may lead to a larger volume of distribution and potentially higher efficacy, but also faster clearance.

Permeability: Predicting Oral Absorption

For orally administered drugs, permeability across the intestinal epithelium is a key determinant of absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[24][25]

Experimental Approach: Caco-2 Permeability Assay

This assay measures the transport of a compound across a monolayer of Caco-2 cells, which are derived from a human colon adenocarcinoma and differentiate to form a polarized monolayer resembling the intestinal epithelium.[26]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a Transwell® plate and cultured for approximately 21 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[27]

  • Transport Experiment: The transport of the test compound is measured in both directions: from the apical (A) side (representing the intestinal lumen) to the basolateral (B) side (representing the blood), and from B to A.

  • Sampling and Analysis: Samples are taken from the receiver compartment at specific time points and analyzed by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to assess the potential for active efflux by transporters like P-glycoprotein (P-gp).[25]

Comparative Data (Hypothetical):

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
Compound A 8.59.21.1High
Compound B 1.25.84.8Low
Compound C 15.316.11.1High

Interpretation: Compounds with a Papp (A→B) > 5 x 10⁻⁶ cm/s are generally considered to have high permeability. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter, which can limit its absorption. Compound C demonstrates the highest permeability and no significant efflux, indicating a high potential for oral absorption. Compound B shows low permeability and is a likely substrate for an efflux transporter, suggesting poor oral absorption.

Caco-2 Permeability Assay Workflow

G cluster_culture Cell Culture (21 days) cluster_transport Transport Experiment cluster_analysis Analysis cluster_data Data Interpretation Seed Seed Caco-2 cells on Transwell® inserts Differentiate Differentiate to form monolayer Seed->Differentiate TEER Verify monolayer integrity (TEER) Differentiate->TEER Dose_AB Dose Apical (A) side TEER->Dose_AB Dose_BA Dose Basolateral (B) side TEER->Dose_BA Incubate Incubate at 37°C Dose_AB->Incubate Dose_BA->Incubate Sample Sample from receiver compartment Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Synthesizing the Data for Lead Candidate Selection

The ultimate goal of in vitro ADME profiling is to build a multi-parameter understanding of a compound's potential to become a successful drug. By integrating the data from these assays, a clearer picture emerges for each derivative of 1-(Oxetan-3-yl)azetidin-3-amine.

Overall Profile Comparison (Hypothetical):

CompoundMetabolic StabilityCYP InhibitionPlasma Protein BindingPermeabilityOverall Assessment
Compound A ModerateModerate (CYP3A4)HighHighPromising, but potential for DDI.
Compound B LowHigh (CYP3A4)Very HighLow (Efflux)High risk of poor PK properties.
Compound C HighLowModerateHighExcellent all-around profile.

Based on this integrated assessment, Compound C emerges as the most promising lead candidate for further development. Its high metabolic stability, low potential for drug-drug interactions, moderate plasma protein binding, and high permeability suggest a favorable pharmacokinetic profile. In contrast, Compound B displays multiple liabilities that would likely lead to its de-prioritization. Compound A represents an intermediate case, where the potential for CYP3A4 inhibition would need to be carefully managed and potentially addressed through further structural modifications.

Conclusion

The strategic application of a well-designed panel of in vitro ADME assays is fundamental to modern, efficient drug discovery. For compounds derived from the promising 1-(Oxetan-3-yl)azetidin-3-amine scaffold, this early-stage profiling provides invaluable insights into their potential pharmacokinetic behavior. By systematically and comparatively evaluating metabolic stability, CYP inhibition, plasma protein binding, and permeability, research teams can identify candidates with the highest probability of success, optimize their properties through informed medicinal chemistry efforts, and ultimately, accelerate the delivery of novel and effective therapeutics to patients.

References

  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Li, A. P. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Drug Discovery Today: Technologies, 37, 29-36. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • BioAgilytix. Protein Binding Assays. [Link]

  • AxisPharm. Methods for the determination of plasma protein binding. [Link]

  • National Toxicology Program. Caco2 assay protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Zhang, L., et al. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current medicinal chemistry, 24(15), 1548–1571. [Link]

  • Ascenzi, P., & Fanali, G. (2010). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Current clinical pharmacology, 5(2), 124–133. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • Zhang, L., et al. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC. [Link]

  • Zhang, L., et al. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]

  • U.S. Food and Drug Administration. Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. [Link]

  • Regulations.gov. In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry; Availability. [Link]

  • Evotec. CYP Inhibition Assay (Ki). [Link]

  • Zhang, L., et al. (2013). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. Expert opinion on drug metabolism & toxicology, 9(8), 945–963. [Link]

  • Stepan, A. F., et al. (2012). The oxetane motif in drug discovery. Journal of medicinal chemistry, 55(7), 3414–3424. [Link]

  • Singh, S., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC medicinal chemistry, 14(12), 2369–2394. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Helda - University of Helsinki. Characterization of ADME profile of novel protein kinase inhibitors. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246. [Link]

  • BioIVT. What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Evotec. Cytochrome P450 Inhibition assay. [Link]

  • ResearchGate. Oxetanes in Drug Discovery Campaigns. [Link]

  • Journal of the American Chemical Society. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • ResearchGate. Structures of some azetidine‐based drugs. [Link]

  • Eurofins Discovery. CYP Inhibition Assays. [Link]

  • Taylor & Francis. Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • PMC - NIH. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • PubMed. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • ACS Publications. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. [Link]

  • ResearchGate. (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]

  • Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

Sources

Escaping Flatland: A Comparative Guide to Oxetane and Azetidine Scaffolds in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach scaffold hopping not merely as a structural exercise, but as a multidimensional optimization problem. For decades, medicinal chemistry relied heavily on flat, sp2-hybridized aromatic rings due to their synthetic tractability. However, the modern drug discovery paradigm demands an "escape from flatland" toward sp3-enriched, three-dimensional architectures 1.

Among these, four-membered heterocycles—specifically oxetanes and azetidines —have emerged as privileged bioisosteres. This guide provides an objective, data-driven comparison of ligands with and without these scaffolds, detailing the mechanistic causality behind their success and providing a self-validating experimental framework for your own docking studies.

Mechanistic Causality: Why Four-Membered Heterocycles?

Before diving into the computational data, we must understand the thermodynamic and pharmacokinetic causality of replacing traditional groups (like isopropyl, gem-dimethyl, or carbonyls) with oxetanes or azetidines.

  • Oxetanes: The incorporation of an oxetane ring introduces a highly polar oxygen atom into a compact, strained ring system. Replacing a lipophilic gem-dimethyl group with an oxetane reduces the partition coefficient (logP) and drastically improves aqueous solubility without significantly altering the steric bulk. Furthermore, the electron-withdrawing nature of the oxetane oxygen can modulate the basicity (pKa) of adjacent amines, which is a proven strategy for reducing the volume of distribution (Vss) while maintaining target affinity 1.

  • Azetidines: Azetidines provide a conformationally restricted, basic nitrogen. When used as a bioisostere for an isopropyl group or an acyclic amine, azetidines alter the vector angles of outgoing substituents. This rigidification lowers the entropic penalty of binding. Additionally, they often improve metabolic stability by physically blocking sites susceptible to benzylic oxidation 2.

Mechanism Parent Parent Ligand (High logP, Flat) BioIso Bioisosteric Replacement (Oxetane/Azetidine) Parent->BioIso NewLigand 3D Scaffold Ligand (sp3-enriched) BioIso->NewLigand PK Improved PK (Lower Vss, Higher Sol.) NewLigand->PK PD Enhanced PD (New H-Bonds, Mg2+ Coord.) NewLigand->PD

Mechanistic causality of replacing flat functional groups with 3D scaffolds.

Comparative Docking Data: In Silico Performance

To objectively evaluate the impact of these scaffolds, we analyze comparative molecular docking studies where parent drugs were modified via isopropyl-to-oxetane or isopropyl-to-azetidine transformations.

The data demonstrates that these bioisosteric replacements do not merely maintain binding affinity—they frequently enhance it. For example, replacing the isopropyl group in Alectinib with an oxetane yields a 33% increase in binding energy due to the formation of a more robust hydrogen-bonding network [[3]](). Similarly, in the development of Pyruvate Dehydrogenase (PDH E1) inhibitors, replacing an amide with an amino-oxetane bioisostere allowed the oxetane oxygen to directly coordinate with a critical Mg2+ ion in the active site, drastically improving both target affinity and esterase stability 4.

Table 1: Comparative Binding Energies of Parent vs. Modified Scaffolds
Drug / LigandOriginal GroupScaffold ReplacementParent Binding Energy (kcal/mol)Modified Binding Energy (kcal/mol)Key Interaction Changes
Alectinib IsopropylOxetane-5.159-6.906Improved H-bonding network [[3]]()
Procarbazine IsopropylAzetidine-6.522-8.083New H-bonds with DNA bases 3
Proguanil IsopropylOxetaneN/A-8.555H-bonds with SER83 & GLU401 3
PDH E1 Inhibitor AmideAmino-oxetaneN/ALow NanomolarOxetane oxygen coordinates Mg2+ 4

Self-Validating Experimental Protocol: In Silico to In Vitro Pipeline

Docking scores alone are prone to false positives due to rigid receptor approximations. To ensure scientific integrity, I mandate a closed-loop, self-validating system where computational hypotheses are empirically verified.

Phase 1: In Silico Preparation & Docking
  • Ligand Preparation: Generate 3D conformers for both the parent and the oxetane/azetidine-modified ligands using a tool like Epik to assign correct protonation states at physiological pH (7.4).

    • Causality: Azetidines possess different pKa values than their parent acyclic amines. This drastically alters their ionization state and subsequent electrostatic interactions in the binding pocket.

  • Protein Preparation: Retrieve the target crystal structure. Remove crystallographic waters unless they bridge key interactions. Assign bond orders and minimize the structure using the OPLS4 force field.

  • Molecular Docking: Execute docking using AutoDock Vina or Glide. Extract the binding free energy (ΔG) and analyze the pose for novel exit vectors or metal coordination.

Phase 2: Molecular Dynamics (MD) Validation
  • System Solvation: Solvate the top-ranked complexes in a TIP3P water box and neutralize with counterions.

  • Production Run: Execute a 100 ns MD simulation.

    • Causality: This step is critical. It validates whether the oxetane/azetidine scaffold maintains its predicted H-bonds over time, or if the inherent ring strain causes the binding pose to collapse dynamically.

Phase 3: In Vitro SPR Validation
  • Chemical Synthesis: Synthesize the validated hits. (e.g., Utilizing SuFEx click chemistry for rapid azetidine functionalization 2).

  • Immobilization & Kinetic Profiling: Immobilize the target protein on a CM5 sensor chip via amine coupling. Inject serial dilutions of the synthesized parent and modified ligands over the chip.

  • Data Analysis: Calculate the association (

    
    ) and dissociation (
    
    
    
    ) rates using Surface Plasmon Resonance (SPR).
    • Causality: The rigid nature of oxetanes/azetidines lowers the entropic penalty of binding. Empirically, this should manifest as a faster

      
       and a slower 
      
      
      
      compared to the highly flexible parent compounds.

Workflow LPrep Ligand Preparation (3D Conformer & pKa) Dock Molecular Docking (AutoDock Vina) LPrep->Dock PPrep Protein Preparation (Minimization) PPrep->Dock MD Molecular Dynamics (100ns Pose Stability) Dock->MD Top Poses Synth Chemical Synthesis (SuFEx / Cyclization) MD->Synth Stable Hits SPR SPR Kinetics (Empirical Kd Validation) Synth->SPR Purified Ligands

Self-validating workflow from in silico docking to in vitro SPR validation.

Conclusion

The comparative docking data makes a compelling case: integrating oxetane and azetidine scaffolds is a highly effective strategy for optimizing both the pharmacodynamic (binding affinity, metal coordination) and pharmacokinetic (solubility, metabolic stability) profiles of drug candidates. By employing a rigorous, self-validating workflow that bridges computational predictions with empirical SPR kinetics, researchers can confidently leverage these four-membered rings to design superior therapeutics.

References

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design Thieme Connect / ResearchG
  • Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase University of Cambridge
  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! Chimia
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS Public

Sources

Validating Physicochemical Property Enhancement with 1-(Oxetan-3-yl)azetidin-3-amine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of candidates with optimized physicochemical properties is a paramount challenge. Issues such as poor solubility and high metabolic turnover can terminate the development of otherwise promising therapeutic agents. The strategic incorporation of novel chemical scaffolds is a key approach to overcoming these hurdles. This guide provides an in-depth, objective comparison of the performance of the three-dimensional scaffold, 1-(Oxetan-3-yl)azetidin-3-amine, against traditional, often flatter, molecular architectures. We will explore the theoretical advantages conferred by its constituent motifs—the oxetane and the azetidine rings—and provide detailed experimental protocols to validate these improvements in a laboratory setting.

The Rationale: Escaping "Flatland" in Medicinal Chemistry

Historically, drug discovery has been dominated by aromatic, sp²-rich molecules. While effective, this chemical space is often associated with undesirable properties like low aqueous solubility and high lipophilicity (logP/logD), which can lead to poor absorption, rapid metabolism, and off-target toxicities. The strategic introduction of sp³-rich, three-dimensional fragments is a proven method to mitigate these issues. The 1-(Oxetan-3-yl)azetidin-3-amine scaffold is a prime example of this design philosophy, merging two uniquely beneficial heterocyclic systems.

  • The Oxetane Moiety: This four-membered cyclic ether acts as a "polar handle." It can serve as a bioisosteric replacement for less desirable groups like gem-dimethyl or carbonyl functionalities.[1][2] The introduction of the oxetane ring can significantly enhance aqueous solubility and often improves metabolic stability by shielding adjacent sites from enzymatic degradation.[1][3][4]

  • The Azetidine Moiety: As a four-membered nitrogen-containing heterocycle, azetidine offers a rigidifying element.[5] Its strained ring structure can lead to improved metabolic stability and increased solubility compared to larger, more flexible amines.[6][7] Crucially, the electron-withdrawing nature of the adjacent oxetane's oxygen atom is expected to lower the basicity (pKa) of the azetidine nitrogen. This is a powerful tactic for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[1][3]

By combining these two motifs, 1-(Oxetan-3-yl)azetidin-3-amine presents a compelling building block for chemists aiming to simultaneously enhance solubility, metabolic stability, and permeability while controlling basicity.

Comparative Analysis: A Hypothetical Case Study

To illustrate the potential impact of this scaffold, let's consider a common scenario in a lead optimization campaign.

Parent Molecule (PM): A lead compound containing a flat, lipophilic N,N-dimethylaniline moiety, which is contributing to poor solubility and rapid N-demethylation by cytochrome P450 enzymes.

Daughter Molecule (DM): An analogue where the N,N-dimethylaniline group is replaced with 1-(Oxetan-3-yl)azetidin-3-amine attached to the aromatic ring.

Our central hypothesis is that the Daughter Molecule will exhibit superior drug-like properties. The following sections provide the experimental frameworks to test this hypothesis.

Experimental Validation: Protocols and Data Interpretation

To quantitatively assess the improvements conferred by the 1-(Oxetan-3-yl)azetidin-3-amine scaffold, three core in vitro assays are recommended: Kinetic Aqueous Solubility, Lipophilicity (LogD at pH 7.4), and Metabolic Stability in liver microsomes.

Kinetic Aqueous Solubility Assay

This high-throughput assay measures the solubility of a compound from a DMSO stock solution, mimicking conditions often found in early screening.[8][9]

Objective: To determine if the incorporation of the 1-(Oxetan-3-yl)azetidin-3-amine scaffold (DM) increases aqueous solubility compared to the parent compound (PM).

Experimental Protocol (Nephelometric Method): [10]

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the Parent Molecule (PM) and Daughter Molecule (DM) in 100% DMSO.

  • Plate Setup: In a 96-well microtiter plate, dispense 5 µL of the DMSO stock solution into designated wells.

  • Buffer Addition: Add 245 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature (e.g., 25°C) for 2 hours to allow for precipitation to equilibrate.

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: Compare the nephelometric readings of PM and DM. A significantly lower reading for DM indicates less precipitation and therefore higher kinetic solubility. For quantification, a calibration curve with a compound of known solubility can be used.

Expected Outcome & Data Presentation:

CompoundScaffoldExpected Kinetic Solubility (µM)
Parent Molecule (PM)N,N-dimethylaniline< 10
Daughter Molecule (DM)1-(Oxetan-3-yl)azetidin-3-amine> 100
Lipophilicity Determination (LogD at pH 7.4)

LogD is the measure of a compound's distribution between an organic phase (n-octanol) and an aqueous phase at a physiological pH.[11] It is a critical parameter for predicting permeability and overall drug-like properties. A LogD in the range of 1-3 is often considered optimal for oral drug candidates.[12]

Objective: To validate that the 1-(Oxetan-3-yl)azetidin-3-amine scaffold (DM) reduces lipophilicity compared to the parent compound (PM).

Experimental Protocol (Shake-Flask Method): [12][13]

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer.

  • Compound Addition: Add a small, known amount of the test compound (PM or DM) to a vial containing a known volume of the pre-saturated buffer (e.g., 1 mL).

  • Partitioning: Add an equal volume of the pre-saturated n-octanol (1 mL) to the vial.

  • Equilibration: Cap the vial and shake vigorously for 1 hour at room temperature to ensure thorough mixing and partitioning. Let the vial stand to allow for complete phase separation, or centrifuge at a low speed (e.g., 2000 rpm for 10 minutes) to expedite separation.

  • Quantification: Carefully sample a known volume from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Expected Outcome & Data Presentation:

CompoundScaffoldExpected LogD (pH 7.4)
Parent Molecule (PM)N,N-dimethylaniline> 4.0
Daughter Molecule (DM)1-(Oxetan-3-yl)azetidin-3-amine2.0 - 3.0
Microsomal Stability Assay

This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s (CYPs).[14][15]

Objective: To demonstrate that the Daughter Molecule (DM) has improved metabolic stability (longer half-life) compared to the Parent Molecule (PM).

Experimental Protocol: [14][16][17]

  • Reagent Preparation:

    • Microsomal Solution: Thaw human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a 100 mM phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Test Compound Solution: Prepare a 1 µM solution of the test compound (PM or DM) in the microsomal solution.

  • Incubation:

    • Pre-warm the test compound/microsome mixture to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.

  • Sample Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000.

Expected Outcome & Data Presentation:

CompoundScaffoldExpected Half-life (t₁/₂) (min)Expected Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg)
Parent Molecule (PM)N,N-dimethylaniline< 10> 200
Daughter Molecule (DM)1-(Oxetan-3-yl)azetidin-3-amine> 60< 30

Visualizing the Validation Workflow and Conceptual Shift

To better illustrate the process and the underlying strategy, the following diagrams are provided.

G cluster_0 Phase 1: Compound Selection & Synthesis cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Data Analysis & Decision PM Parent Molecule (PM) (e.g., with N,N-dimethylaniline) Synth Chemical Synthesis PM->Synth DM Daughter Molecule (DM) (with 1-(Oxetan-3-yl)azetidin-3-amine) Sol Kinetic Solubility Assay DM->Sol LogD LogD7.4 Assay DM->LogD MetStab Microsomal Stability Assay DM->MetStab Synth->DM Compare Compare PM vs. DM Data Sol->Compare LogD->Compare MetStab->Compare Decision Advance DM to Further Studies? Compare->Decision

Caption: Experimental workflow for validating physicochemical property improvements.

G cluster_PM Parent Molecule cluster_DM Daughter Molecule PM_Scaffold Flat, Lipophilic Moiety (e.g., Aryl Amine) PM_Props Poor Solubility High LogD Low Metabolic Stability PM_Scaffold->PM_Props DM_Scaffold 3D Scaffold (1-(Oxetan-3-yl)azetidin-3-amine) PM_Scaffold->DM_Scaffold Bioisosteric Replacement DM_Props ↑ Solubility ↓ LogD ↑ Metabolic Stability DM_Scaffold->DM_Props

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.